(2,5-Dichlorothiophen-3-YL)boronic acid
Description
Properties
IUPAC Name |
(2,5-dichlorothiophen-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BCl2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAPRNJFCCPYBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BCl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618676 | |
| Record name | (2,5-Dichlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177735-28-3 | |
| Record name | (2,5-Dichlorothiophen-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dichlorothiophene-3-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: (2,5-Dichlorothiophen-3-YL)boronic acid
CAS Number: 177735-28-3
This technical guide provides a comprehensive overview of (2,5-Dichlorothiophen-3-YL)boronic acid, a key intermediate in organic synthesis, particularly for researchers, scientists, and professionals in the field of drug development. This document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis, and describes its application in the synthesis of complex pharmaceutical compounds, including a protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Compound Data and Properties
(2,5-Dichlorothiophen-3-YL)boronic acid is a halogenated heterocyclic boronic acid. Its structure, featuring a thiophene ring substituted with two chlorine atoms and a boronic acid group, makes it a versatile building block in medicinal chemistry. The boronic acid functional group is particularly valuable for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of (2,5-Dichlorothiophen-3-YL)boronic acid
| Property | Value | Reference(s) |
| CAS Number | 177735-28-3 | [1] |
| Molecular Formula | C₄H₃BCl₂O₂S | [1] |
| Molecular Weight | 196.85 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Boiling Point (Predicted) | 345.9 ± 52.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.64 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 6.98 ± 0.58 | |
| Storage Temperature | 2-8°C, under inert atmosphere |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid
The synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid is typically achieved through a lithiation-borylation sequence starting from 2,5-dichlorothiophene. This method involves the deprotonation of the thiophene ring at the 3-position using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a trialkyl borate ester. Subsequent acidic hydrolysis yields the desired boronic acid.
Experimental Protocol: Synthesis via Lithiation-Borylation
Materials:
-
2,5-Dichlorothiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with 2,5-dichlorothiophene (1.0 equivalent) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is then stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis: The reaction is cooled in an ice bath and quenched by the slow addition of 2 M aqueous HCl. The mixture is stirred vigorously for 1-2 hours at room temperature.
-
Work-up and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure (2,5-Dichlorothiophen-3-YL)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
(2,5-Dichlorothiophen-3-YL)boronic acid is a key reactant in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the thiophene ring and an aryl or heteroaryl halide. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds.
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid (1.0-1.5 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, DME/water)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a reaction vessel (e.g., a Schlenk flask or microwave vial) is added the aryl/heteroaryl halide (1.0 equivalent), (2,5-Dichlorothiophen-3-YL)boronic acid (1.2 equivalents), the palladium catalyst (e.g., 3 mol%), and the base (e.g., 2 equivalents of K₂CO₃).
-
Solvent Addition and Degassing: The chosen solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) is added. The vessel is sealed, and the mixture is degassed by bubbling argon or nitrogen through the solution for 15-20 minutes, or by several freeze-pump-thaw cycles.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is washed with water and brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired coupled product.
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures described above.
Caption: Workflow for the synthesis of the target boronic acid.
Caption: General experimental workflow for a Suzuki-Miyaura reaction.
Applications in Drug Discovery
(2,5-Dichlorothiophen-3-YL)boronic acid serves as a crucial building block for the synthesis of various biologically active molecules. Its utility is highlighted in the preparation of substituted thiophenes, a class of compounds known to exhibit a wide range of pharmacological activities, including kinase inhibition. Thiophene-based derivatives are integral to the development of treatments for cancer and inflammatory diseases.[2]
While specific, publicly available, step-by-step synthetic routes for late-stage clinical candidates directly employing this starting material are often proprietary, the general protocols provided in this guide are representative of the methodologies used in the pharmaceutical industry for the synthesis of such complex molecules. The ability to introduce the 2,5-dichlorothiophenyl moiety allows for further functionalization at the chlorine positions, providing a scaffold for extensive structure-activity relationship (SAR) studies.
References
An In-depth Technical Guide to the Physical Properties of (2,5-Dichlorothiophen-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of (2,5-Dichlorothiophen-3-YL)boronic acid, a key intermediate in organic synthesis. The information is curated for professionals in research and development who require precise data for experimental design, process optimization, and computational modeling. This document includes a summary of physical data, detailed experimental protocols for property determination, and a visualization of a critical synthetic application.
Core Physical and Chemical Properties
(2,5-Dichlorothiophen-3-YL)boronic acid is a solid, grey compound utilized primarily in carbon-carbon bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.[1] Its stability and reactivity are governed by the physicochemical properties detailed below.
Data Presentation: Summary of Physical Properties
The quantitative data available for (2,5-Dichlorothiophen-3-YL)boronic acid are summarized in the table below. It is important to note that several of these values are predicted through computational models and should be considered as estimates until experimentally verified.
| Property | Value | Data Type | Source(s) |
| Molecular Formula | C₄H₃BCl₂O₂S | --- | [2][3] |
| Molecular Weight | 196.85 g/mol | --- | [2][3] |
| Physical Form | Solid | Experimental | |
| Color | Grey | Experimental | |
| Boiling Point | 345.9 ± 52.0 °C at 760 mmHg | Predicted | [2] |
| Density | 1.64 g/cm³ | Predicted | |
| pKa | 6.98 ± 0.58 | Predicted | |
| Flash Point | 163 °C | Predicted | [2] |
| Refractive Index | 1.604 | Predicted | [2] |
| Vapor Pressure | 2.27 x 10⁻⁵ mmHg at 25°C | Predicted | [2] |
| Storage Conditions | Keep in a dark place, inert atmosphere, 2-8°C | --- | [4] |
Experimental Protocols
While specific experimental determinations for the physical properties of (2,5-Dichlorothiophen-3-YL)boronic acid are not detailed in publicly available literature, the following sections describe standard methodologies for determining these key properties for boronic acids and other organic compounds.
1. Melting Point Determination
The melting point is a critical indicator of purity for a solid organic compound.[5] A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[5]
-
Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)
-
Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[5] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated Mel-Temp block.[5]
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[5] Constant stirring of the oil bath is necessary to ensure uniform temperature distribution.[6]
-
Observation and Measurement: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[7] The melting point is reported as the range T1-T2.[8] For accuracy, an initial rapid determination can be performed to find an approximate range, followed by a slower, more careful measurement.
-
2. Solubility Determination
The solubility of boronic acids can be complex due to their tendency to form cyclic anhydrides (boroxines) upon heating and their pH-dependent equilibrium in aqueous solutions.[9][10] A common technique for determining solubility in organic solvents is the dynamic (or synthetic) method.[10][11]
-
Methodology: Dynamic Method
-
Sample Preparation: A series of vials are prepared, each containing an accurately weighed, different amount of the boronic acid and a precise volume or weight of the chosen organic solvent.[12] This creates samples of known composition (mole fraction).[10]
-
Heating and Observation: Each vial, sealed to prevent evaporation, is placed in a controlled temperature bath and stirred vigorously.[12] The temperature is increased at a slow, constant rate (e.g., 0.2-0.5 °C/min).[12]
-
Turbidity Measurement: The solution's turbidity is monitored. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes completely clear.[10][11] This can be observed visually or measured precisely using a luminance probe or laser scattering.[10][11]
-
Data Analysis: The dissolution temperature is recorded for each sample composition. By plotting these temperatures against the mole fraction of the solute, a solubility curve is constructed, providing the solubility of the compound across a range of temperatures.[12]
-
3. pKa Determination
The pKa of a boronic acid reflects its Lewis acidity—the ability of the boron atom to accept a pair of electrons from a Lewis base (like a hydroxide ion).[3][13] This value is crucial for understanding its reactivity and biological interactions. Potentiometric or spectrophotometric titration are standard methods for pKa determination.[9][13][14]
-
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of the boronic acid of known concentration is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system to ensure solubility.[3][9]
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[9] The entire process can be automated using an autotitrator.[9]
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, often by finding the pH at the half-equivalence point. The data can be fitted to a modified Henderson-Hasselbalch equation for a more precise calculation.[9] Spectroscopic titration, which monitors changes in the UV-Vis absorbance spectrum as a function of pH, is an alternative and equally powerful method.[3][14]
-
Mandatory Visualization: Application in Synthesis
(2,5-Dichlorothiophen-3-YL)boronic acid is a valuable building block in synthetic organic chemistry. Its primary application is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, creating more complex molecules like biaryls or substituted heterocycles.[1][15] The workflow below illustrates a generalized Suzuki-Miyaura coupling process.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
This reaction is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, highlighting the importance of (2,5-Dichlorothiophen-3-YL)boronic acid as a versatile chemical intermediate. The reaction's success depends on mild conditions, tolerance of various functional groups, and generally high yields.
References
- 1. (2, 5-Dichlorothiophen-3-yl)boronic acid [myskinrecipes.com]
- 2. (2,5-dichlorothiophen-3-yl)boronic acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 177735-28-3|(2,5-Dichlorothiophen-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. byjus.com [byjus.com]
- 8. pennwest.edu [pennwest.edu]
- 9. DSpace [kuscholarworks.ku.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. organic-synthesis.com [organic-synthesis.com]
An In-depth Technical Guide to the Synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid, a key intermediate in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries.[1] This document outlines a common and effective synthetic methodology, including a detailed experimental protocol, expected quantitative data, and visual representations of the synthetic workflow.
Synthetic Strategy Overview
The synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid is most commonly achieved through a three-step process starting from the commercially available 2,5-dichlorothiophene. The core of this strategy involves a regioselective metalation of the thiophene ring, followed by quenching with a boron electrophile and subsequent hydrolysis to yield the desired boronic acid.
The primary synthetic route involves:
-
Lithiation: Deprotonation at the 3-position of 2,5-dichlorothiophene using a strong organolithium base. The C-H bond at the 3- and 4-positions of the thiophene ring are the most acidic and therefore the most reactive sites for lithiation.[2]
-
Borylation: The resulting lithiated intermediate is reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester.
-
Hydrolysis: The boronate ester is hydrolyzed under acidic conditions to afford the final (2,5-Dichlorothiophen-3-YL)boronic acid.
An alternative, though potentially less regioselective, approach is the direct iridium-catalyzed C-H borylation of 2,5-dichlorothiophene.[3] However, the presence of two chloro-substituents can impede the catalytic activity and lead to mixtures of products.[3]
This guide will focus on the more established and predictable lithiation-borylation route.
Detailed Experimental Protocol
This protocol is based on established methods for the synthesis of arylboronic acids from halogenated aromatic compounds.
Reaction Scheme:
Materials:
-
2,5-Dichlorothiophene (98% purity)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, is flame-dried under a stream of inert gas.
-
Initial Setup: The flask is allowed to cool to room temperature under the inert atmosphere. Anhydrous tetrahydrofuran (100 mL) and 2,5-dichlorothiophene (10.0 g, 65.3 mmol) are added to the flask.
-
Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (2.5 M in hexanes, 27.4 mL, 68.6 mmol) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is then stirred at -78 °C for an additional 1 hour.
-
Borylation: Triisopropyl borate (13.5 g, 71.8 mmol) is added dropwise to the reaction mixture, maintaining the temperature at -78 °C. The mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis: The reaction is quenched by the slow addition of 2 M hydrochloric acid (50 mL) at 0 °C. The mixture is stirred vigorously for 1 hour at room temperature.
-
Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Washing and Drying: The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to yield (2,5-Dichlorothiophen-3-YL)boronic acid as a white to off-white solid.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid based on typical yields for similar synthetic procedures.
| Parameter | Value |
| Starting Material | 2,5-Dichlorothiophene |
| Molecular Weight of Starting Material | 153.03 g/mol |
| Amount of Starting Material | 10.0 g |
| Moles of Starting Material | 65.3 mmol |
| Product | (2,5-Dichlorothiophen-3-YL)boronic acid |
| Molecular Weight of Product | 196.85 g/mol [4] |
| Theoretical Yield | 12.86 g |
| Expected Yield | 70-85% |
| Expected Mass of Product | 9.0 - 10.9 g |
| Appearance | White to off-white solid[4] |
| Purity (by NMR) | >95% |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid.
Caption: Experimental workflow for the synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid.
Logical Relationship of the Synthesis
This diagram outlines the logical progression from reactants to the final product, including key reagents.
References
- 1. (2, 5-Dichlorothiophen-3-yl)boronic acid [myskinrecipes.com]
- 2. Borylation - Wikipedia [en.wikipedia.org]
- 3. Iridium-catalyzed borylation of thiophenes: versatile, synthetic elaboration founded on selective C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (2,5-dichlorothiophen-3-yl)boronic acid price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]
(2,5-Dichlorothiophen-3-YL)boronic acid structural information
An In-depth Technical Guide on (2,5-Dichlorothiophen-3-YL)boronic acid
This technical guide provides a comprehensive overview of the structural information, chemical properties, and applications of (2,5-Dichlorothiophen-3-YL)boronic acid, tailored for researchers, scientists, and professionals in drug development.
Core Structural and Chemical Information
(2,5-Dichlorothiophen-3-YL)boronic acid is a substituted thiophene derivative containing a boronic acid functional group. This structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.
General Information
| Identifier | Value | Source(s) |
| Chemical Name | (2,5-dichlorothiophen-3-yl)boronic acid | [1] |
| CAS Number | 177735-28-3 | [1][2][3][4][5][6][7][8] |
| Molecular Formula | C₄H₃BCl₂O₂S | [1][2][3][4][5][6][7] |
| Molecular Weight | 196.85 g/mol | [1][3][4][5][7][8] |
| IUPAC Name | (2,5-dichlorothiophen-3-yl)boronic acid | N/A |
| Synonyms | 2,5-Dichlorothiophene-3-boronic acid, B-(2,5-Dichloro-3-thienyl)boronic acid | [4][5][6] |
| SMILES Code | ClC1=CC(B(O)O)=C(Cl)S1 | [3] |
| InChI Key | UAAPRNJFCCPYBD-UHFFFAOYSA-N | [7] |
Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Grey solid | [4] |
| Boiling Point | 345.9°C at 760 mmHg (Predicted) | [2][4][5][7] |
| Density | 1.64 g/cm³ (Predicted) | [7] |
| Flash Point | 163°C | [7] |
| Refractive Index | 1.604 | [7] |
| Vapor Pressure | 2.27E-05 mmHg at 25°C | [7] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [3][4][5][8] |
| Purity | ≥98% | [1][8] |
Applications in Organic Synthesis
The primary application of (2,5-Dichlorothiophen-3-YL)boronic acid is as a key intermediate in Suzuki-Miyaura cross-coupling reactions.[8] This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, particularly biaryl compounds. Its utility is significant in the pharmaceutical and agrochemical industries for the development of bioactive compounds and functional materials.[8] The thiophene core is a common motif in many pharmaceutical agents, and this boronic acid provides a direct route to introduce a substituted thiophene ring into a target molecule.
Experimental Protocols
While specific, detailed experimental protocols for reactions involving (2,5-Dichlorothiophen-3-YL)boronic acid are not extensively published in publicly available literature, a general procedure for a Suzuki-Miyaura coupling reaction is provided below. This protocol is representative of how this compound would typically be used.
General Protocol for Suzuki-Miyaura Cross-Coupling
Objective: To couple (2,5-Dichlorothiophen-3-YL)boronic acid with an aryl halide.
Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), (2,5-Dichlorothiophen-3-YL)boronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the solvent system to the reaction vessel.
-
Add the palladium catalyst (0.01-0.05 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Suzuki-Miyaura Coupling Pathway
The following diagram illustrates the general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, a primary application of (2,5-Dichlorothiophen-3-YL)boronic acid.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthetic Workflow
This diagram outlines a typical workflow for the synthesis of a biaryl compound using (2,5-Dichlorothiophen-3-YL)boronic acid.
Caption: General workflow for synthesis using (2,5-Dichlorothiophen-3-YL)boronic acid.
References
- 1. cyclicpharma.com [cyclicpharma.com]
- 2. Henankerui.lookchem.com [Henankerui.lookchem.com]
- 3. 177735-28-3|(2,5-Dichlorothiophen-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 4. 177735-28-3 CAS MSDS (2,5-Dichlorothiophene-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 2,5-Dichlorothiophene-3-boronic acid | 177735-28-3 [amp.chemicalbook.com]
- 6. pschemicals.com [pschemicals.com]
- 7. echemi.com [echemi.com]
- 8. (2, 5-Dichlorothiophen-3-yl)boronic acid [myskinrecipes.com]
The Dawn of a Versatile Building Block: A Technical History of Dichlorothiophene Boronic Acids
For researchers, scientists, and professionals in drug development, the emergence of dichlorothiophene boronic acids represents a significant advancement in the toolkit for creating novel molecules. These compounds have become pivotal intermediates, particularly in the synthesis of complex pharmaceuticals and advanced materials. This in-depth guide explores the discovery, historical development, and core synthetic methodologies behind this important class of organoboron compounds.
Introduction: The Rise of a Key Synthetic Intermediate
Boronic acids, organoboron compounds featuring a carbon-boron bond and two hydroxyl groups, have been a cornerstone of organic synthesis since the pioneering work of Edward Frankland in 1860[1]. Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have cemented their importance. The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, propelled boronic acids to the forefront of modern synthetic chemistry[2].
Within this broad class of reagents, dichlorothiophene boronic acids have carved out a unique and valuable niche. The presence of the thiophene ring, a common motif in pharmaceuticals, coupled with the reactivity modulation offered by the two chlorine atoms, makes these compounds particularly attractive for constructing complex molecular architectures. This guide delves into the discovery and historical evolution of dichlorothiophene boronic acids, providing a comprehensive overview for researchers looking to leverage these powerful synthetic tools.
The Genesis of Dichlorothiophene Boronic Acids: A Search for Origins
While the exact first synthesis of a dichlorothiophene boronic acid is not definitively documented in a single seminal publication, their emergence can be traced through the convergence of two key areas of chemical research: the functionalization of thiophenes and the development of boronic acid synthesis.
The precursor, 2,5-dichlorothiophene, has been a known compound for a considerable time, with a patent filed in the mid-20th century describing a process for its preparation through the chlorination of 2-chlorothiophene[3]. The exploration of the reactivity of dichlorothiophenes and the desire to incorporate them into larger molecules undoubtedly spurred efforts to create versatile derivatives.
The most probable route to the first dichlorothiophene boronic acids was through the lithiation-borylation of a dichlorothiophene. This well-established methodology involves the deprotonation of an aromatic ring using a strong organolithium base, followed by quenching the resulting aryllithium species with a trialkyl borate ester. Subsequent hydrolysis then yields the desired boronic acid. Given the prevalence of this technique for the synthesis of a wide array of aryl boronic acids, it is highly likely that the first dichlorothiophene boronic acids were prepared via this pathway in academic or industrial laboratories focused on thiophene chemistry or cross-coupling reactions.
The earliest commercially available example, 2,5-Dichlorothiophene-3-boronic acid (CAS 177735-28-3) , serves as a key marker in the timeline of these compounds. Its availability indicates that by the time of its commercial introduction, its synthesis and utility were sufficiently established.
Key Synthetic Methodologies
The synthesis of dichlorothiophene boronic acids primarily relies on the halogen-metal exchange of a dichlorothiophene followed by reaction with a boron electrophile. The choice of starting material and reaction conditions dictates the isomeric purity of the final product.
Lithiation-Borylation of Dichlorothiophenes
This is the most common and versatile method for preparing dichlorothiophene boronic acids. The general workflow is depicted below:
Figure 1. General workflow for the synthesis of dichlorothiophene boronic acids via lithiation-borylation.
Experimental Protocol: Synthesis of 2,5-Dichlorothiophene-3-boronic acid
This protocol is a representative example based on established procedures for the synthesis of aryl boronic acids via lithiation-borylation[4][5].
Materials:
-
2,5-Dichlorothiophene
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2,5-dichlorothiophene (1.0 equiv) dissolved in anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.05 equiv) is added dropwise to the stirred solution, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete lithiation.
-
Borylation: Triisopropyl borate (1.2 equiv) is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.
-
Hydrolysis and Workup: The reaction is quenched by the slow addition of 1 M HCl at 0 °C. The mixture is stirred vigorously for 1 hour. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2,5-dichlorothiophene-3-boronic acid.
Table 1: Representative Reaction Parameters and Yields
| Starting Material | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 2,5-Dichlorothiophene | 1. n-BuLi, 2. B(OiPr)₃, 3. H₃O⁺ | -78 to RT | 12-16 | 60-80 | General Protocol |
| 3,4-Dichlorothiophene | 1. LDA, 2. B(OMe)₃, 3. H₃O⁺ | -78 to RT | 12-16 | 55-75 | General Protocol |
The Role in Suzuki-Miyaura Cross-Coupling Reactions
The primary application and driving force behind the development of dichlorothiophene boronic acids is their use in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction allows for the coupling of the dichlorothienyl moiety with various aryl, heteroaryl, or vinyl halides and triflates.
Figure 2. The role of dichlorothiophene boronic acids in Suzuki-Miyaura cross-coupling.
The chlorine atoms on the thiophene ring can influence the electronic properties of the molecule and provide additional handles for further functionalization, making these building blocks particularly valuable in the synthesis of complex organic molecules.
Applications in Drug Discovery and Materials Science
The thiophene nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to readily synthesize substituted biaryl and heteroaryl thiophenes using dichlorothiophene boronic acids has made them important tools in drug discovery programs. For instance, the synthesis of chalcone derivatives with potential biological activities has been demonstrated starting from 2,5-dichloro-3-acetylthiophene, a compound closely related to the corresponding boronic acid[6].
In materials science, thiophene-based conjugated polymers are of great interest for applications in organic electronics. The use of thiophene bis(boronic esters) in Suzuki polycondensation reactions allows for the synthesis of these polymers with well-defined structures and properties[7]. Dichlorothiophene boronic acids can be envisioned as monomers in similar polymerizations to fine-tune the electronic and physical properties of the resulting materials.
Conclusion and Future Outlook
From their likely origins in the exploratory functionalization of dichlorothiophenes to their current status as valuable and commercially available building blocks, dichlorothiophene boronic acids have had a significant impact on synthetic chemistry. The development of robust synthetic protocols and their successful application in powerful cross-coupling reactions have solidified their place in the synthetic chemist's arsenal.
As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of versatile and readily accessible building blocks like dichlorothiophene boronic acids will only increase. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of the reactivity of different isomers, and the application of these compounds in the synthesis of increasingly complex and functional molecules. The history of dichlorothiophene boronic acids is a testament to the continuous evolution of synthetic chemistry and the enduring utility of the boronic acid functional group.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Core Intermediates in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to its utility is a catalytic cycle orchestrated by palladium complexes, which proceed through a series of well-defined intermediates. A thorough understanding of these key intermediates is paramount for reaction optimization, catalyst design, and the overall advancement of synthetic strategies in academic and industrial research, including drug development.
This technical guide provides a detailed exploration of the core intermediates in the Suzuki-Miyaura reaction, presenting quantitative data, experimental protocols, and visual representations of the catalytic cycle to facilitate a deeper comprehension of this pivotal transformation.
The Catalytic Cycle: A Triumvirate of Elementary Steps
The generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The reaction is initiated by a palladium(0) species which is oxidized to palladium(II) and then regenerated at the end of the cycle.
Oxidative Addition: The Initiation
The catalytic cycle commences with the oxidative addition of an organic halide (or pseudohalide, such as a triflate) to a coordinatively unsaturated palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) intermediate.[1] The palladium center is formally oxidized from the 0 to the +2 oxidation state.
The oxidative addition is often the rate-determining step of the catalytic cycle.[1][3] The reactivity of the organic halide is a critical factor, with the rate of reaction following the general trend: I > OTf > Br >> Cl.[1][3] Electron-withdrawing groups on the organic halide can accelerate the rate of oxidative addition.
Recent studies combining experimental and theoretical 13C kinetic isotope effects (KIEs) have provided deeper insights into the nature of the active palladium species. Under typical catalytic conditions, oxidative addition of aryl bromides is believed to occur from a 12-electron monoligated palladium complex, Pd(PPh₃). For aryl iodides, the initial irreversible step is the binding of the iodoarene to the Pd(PPh₃) complex, preceding the oxidative addition itself.[4][5]
-
Palladium(0) Complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): The active catalyst is typically a 14- or 12-electron Pd(0) species. Commercially available Pd(0) sources like tetrakis(triphenylphosphine)palladium(0) or tris(dibenzylideneacetone)dipalladium(0) are commonly used. In many cases, Pd(II) precatalysts such as palladium(II) acetate are used and are reduced in situ to the active Pd(0) species.[6]
-
cis-Arylpalladium(II) Halide Complex: The initial product of oxidative addition is a cis-organopalladium(II) complex.
-
trans-Arylpalladium(II) Halide Complex: The initially formed cis-complex rapidly isomerizes to the more stable trans-isomer.[3]
Transmetalation: The Core Exchange
The transmetalation step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center, displacing the halide or other leaving group. This step is crucial as it brings both organic coupling partners onto the same metal center. The presence of a base is essential for the activation of the organoboron species, which is otherwise not nucleophilic enough to undergo transmetalation.[3]
Two primary mechanistic pathways have been proposed for the transmetalation step:
-
The Boronate Pathway (Path A): In this pathway, the base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻). This activated boronate then reacts with the arylpalladium(II) halide complex.
-
The Oxo-Palladium Pathway (Path B): Here, the base (typically hydroxide) first displaces the halide on the palladium complex to form a palladium-hydroxo complex. This complex then reacts with the neutral boronic acid.
Systematic studies of stoichiometric reactions have provided quantitative evidence to distinguish between these pathways. Under conditions with a weak base and aqueous solvent mixtures, the reaction of a palladium hydroxo complex with a boronic acid (Path B) is significantly faster and is considered the predominant pathway for transmetalation.[2]
-
Arylpalladium(II) Hydroxo Complex: Formed by the reaction of the arylpalladium(II) halide with a hydroxide base. This is a key intermediate in the oxo-palladium pathway.
-
Arylboronate Species: Formed by the reaction of the boronic acid with a base. This is the key nucleophile in the boronate pathway.
-
Pre-transmetalation Intermediates with Pd-O-B Linkages: Low-temperature, rapid-injection NMR spectroscopy has enabled the direct observation and characterization of elusive pre-transmetalation intermediates containing a Pd-O-B linkage. These studies have identified both a tricoordinate (6-B-3) boronic acid complex and a tetracoordinate (8-B-4) boronate complex, both of which can lead to the cross-coupled product.[7][8]
Reductive Elimination: The Final Step
The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond, and the palladium catalyst is regenerated in its catalytically active Pd(0) state.[9] This step requires the two organic groups to be in a cis orientation on the palladium center. Therefore, the trans-dialkylpalladium(II) complex formed after transmetalation must first isomerize to the corresponding cis-isomer before reductive elimination can occur.[3]
Kinetic studies have shown that reductive elimination is an intramolecular process that follows first-order kinetics.[3]
-
trans-Diaryl- or Aryl-Alkylpalladium(II) Complex: The product of the transmetalation step.
-
cis-Diaryl- or Aryl-Alkylpalladium(II) Complex: Formed by isomerization of the trans-complex, this is the direct precursor to the coupled product.
Quantitative Data on Suzuki-Miyaura Intermediates
While a comprehensive database of kinetic parameters for all possible Suzuki-Miyaura reaction permutations is not feasible, studies on specific systems provide valuable quantitative insights into the rates of the elementary steps.
| Elementary Step | Reactants | Conditions | Rate Constant (k) | Reference |
| Transmetalation | [Pd(P(t-Bu)₂Ar)(Ar')(OH)] + Ar''B(OH)₂ | THF/H₂O, Weak Base | k is significantly larger than for the boronate pathway | [2] |
| Transmetalation | [Pd(P(t-Bu)₂Ar)(Ar')(Br)] + [Ar''B(OH)₃]⁻ | THF/H₂O, Weak Base | 1.7 x 10⁻⁷ s⁻¹ (at -40 °C) | [2] |
| Reductive Elimination | trans-(Et₂PPh)₂(CH₃)₂Pd | - | Inverse order in phosphine concentration | [8] |
Note: The rate constants are highly dependent on the specific ligands, substrates, base, solvent, and temperature used. The data presented here are illustrative of the relative rates and kinetic dependencies.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, characterization, and kinetic analysis of the key intermediates in the Suzuki-Miyaura reaction.
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the organoboron reagent (1.2-1.5 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), 0.5-5 mol%).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., toluene, dioxane, THF, DMF, often with a small amount of water).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Stir the reaction mixture at the desired temperature (room temperature to reflux) for the required time. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature. Add water and an organic solvent (e.g., ethyl acetate, diethyl ether). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol for Monitoring a Suzuki-Miyaura Reaction by NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring the progress of a reaction and identifying intermediates.
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture using a syringe under an inert atmosphere.
-
Quenching (Optional): If necessary, quench the reaction in the aliquot by adding a suitable reagent.
-
NMR Tube Preparation: Dilute the aliquot with a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H, ¹³C, ³¹P, or ¹⁹F NMR spectra, depending on the nuclei present in the reactants, products, and potential intermediates.
-
Data Analysis: Analyze the spectra to determine the relative concentrations of starting materials, products, and any observable intermediates over time. Integration of characteristic peaks allows for quantitative analysis of the reaction kinetics.[10][11]
Protocol for the Synthesis and Isolation of an Arylpalladium(II) Halide Complex (A Key Intermediate)
The isolation of palladium intermediates can be challenging due to their reactivity but is crucial for detailed mechanistic studies.
-
Reaction: In a glovebox, dissolve the Pd(0) precursor (e.g., Pd₂(dba)₃) and the desired phosphine ligand in an anhydrous, degassed solvent (e.g., toluene) in a Schlenk flask.
-
Oxidative Addition: Add the aryl halide dropwise to the solution at room temperature and stir for several hours.
-
Isolation: The arylpalladium(II) halide complex may precipitate from the solution. If so, it can be isolated by filtration, washed with a non-polar solvent (e.g., pentane or hexane), and dried under vacuum. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system.
-
Characterization: The isolated complex should be characterized by various analytical techniques, including ¹H NMR, ¹³C NMR, ³¹P NMR, and X-ray crystallography, to confirm its structure.[12][13][14]
Visualization of Key Pathways and Relationships
Visualizing the catalytic cycle and the relationships between the key intermediates is essential for a clear understanding of the Suzuki-Miyaura reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: The two proposed pathways for the transmetalation step.
Conclusion
The key intermediates in the Suzuki-Miyaura cross-coupling reaction are a series of palladium(0) and palladium(II) complexes that facilitate the elegant construction of carbon-carbon bonds. A detailed understanding of the structure, stability, and reactivity of these intermediates, from the initial oxidative addition product to the final diorganopalladium(II) species, is critical for the rational design of more efficient and selective catalytic systems. The ongoing development of advanced analytical techniques, such as low-temperature NMR spectroscopy, continues to shed light on the more elusive intermediates and transition states, further refining our understanding of this indispensable synthetic tool. For researchers in drug development and other areas of chemical science, this knowledge is instrumental in harnessing the full potential of the Suzuki-Miyaura reaction to create novel and complex molecular architectures.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ideals.illinois.edu [ideals.illinois.edu]
- 9. youtube.com [youtube.com]
- 10. azom.com [azom.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
The Strategic Role of (2,5-Dichlorothiophen-3-YL)boronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 24, 2025 – In the intricate landscape of drug discovery and development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, (2,5-Dichlorothiophen-3-YL)boronic acid has emerged as a crucial intermediate, particularly in the construction of complex heterocyclic scaffolds with significant potential in medicinal chemistry. This technical guide provides an in-depth analysis of the role of (2,5-Dichlorothiophen-3-YL)boronic acid, focusing on its application in the synthesis of kinase inhibitors, supported by detailed experimental protocols and logical workflows.
Core Application: A Gateway to Thieno[3,2-b]pyridine Kinase Inhibitors
(2,5-Dichlorothiophen-3-YL)boronic acid is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules that often form the core structures of new drug candidates. The dichlorothiophene moiety provided by this building block is a precursor to the thieno[3,2-b]pyridine scaffold. This fused heterocyclic system is recognized as a "privileged scaffold" in medicinal chemistry, as it is a core component of numerous selective inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][2][3]
The thieno[3,2-b]pyridine core's ability to interact with the hinge region of the ATP-binding site of kinases, while allowing for diverse substitutions to achieve selectivity, makes it an attractive target for the development of novel cancer therapeutics and other specialized medicines.[1][3]
Plausible Synthetic Pathway to Thieno[3,2-b]pyridine Derivatives
While direct synthesis of a marketed drug using (2,5-Dichlorothiophen-3-YL)boronic acid is not prominently documented in publicly available literature, a highly plausible and efficient synthetic route to the medicinally relevant thieno[3,2-b]pyridine scaffold can be constructed based on established Suzuki-Miyaura coupling protocols. This proposed pathway highlights the boronic acid's role as a linchpin in the assembly of the core structure.
A logical synthetic approach involves the Suzuki-Miyaura coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with a suitably substituted aminobromopyridine, such as 2-amino-3-bromopyridine. This initial coupling is followed by an intramolecular cyclization to form the fused thieno[3,2-b]pyridine ring system. Subsequent functionalization can then be performed to generate a library of potential kinase inhibitors.
References
Boronic Acids: A Cornerstone of Modern Organic Synthesis for Drug Discovery and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids, a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, have emerged as indispensable tools in modern organic synthesis.[1][2] Their unique chemical properties, including their stability, low toxicity, and versatile reactivity, have positioned them as crucial building blocks in the construction of complex organic molecules.[1] This is particularly evident in the pharmaceutical industry, where boronic acid-mediated reactions have revolutionized the synthesis of new drug candidates.[3][4] The journey of bortezomib (Velcade®), the first boronic acid-containing drug to receive FDA approval in 2003 for treating multiple myeloma, marked a significant milestone, paving the way for the development of other boronic acid-based therapeutics like ixazomib and vaborbactam.[5][6]
This guide provides a comprehensive overview of the core principles of boronic acids in organic synthesis, with a focus on their application in drug discovery and development. It will delve into their structure and reactivity, explore their role in pivotal cross-coupling reactions, and provide detailed experimental protocols for key transformations.
Core Principles of Boronic Acids
Structure and Properties
Boronic acids possess the general structure R-B(OH)₂, where 'R' can be an alkyl, alkenyl, or aryl group.[1][7] The boron atom in boronic acids is electron-deficient, rendering them as Lewis acids that can accept a pair of electrons.[8] This Lewis acidity is a key determinant of their reactivity. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[8]
General structure of a boronic acid.
A crucial property of boronic acids is their ability to form reversible covalent bonds with diols, a feature that is exploited in various applications, including sensing and drug delivery.[1][8] The pKa of boronic acids, typically in the range of 8-10, can be modulated by the electronic nature of the 'R' group.[7][8] Electron-withdrawing groups increase the Lewis acidity and lower the pKa, while electron-donating groups have the opposite effect.[7]
Data Presentation: Physicochemical Properties of Common Boronic Acids
| Boronic Acid | R Group | pKa[7] |
| Phenylboronic acid | C₆H₅ | 8.8 |
| 4-Methoxyphenylboronic acid | 4-CH₃OC₆H₄ | 9.2 |
| 4-Chlorophenylboronic acid | 4-ClC₆H₄ | 8.3 |
| Methylboronic acid | CH₃ | 10.4 |
| Vinylboronic acid | CH₂=CH | 9.0 |
Key Reactions in Organic Synthesis
Boronic acids are central to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has been transformative in synthetic chemistry.[3][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex.[9][10][11] This reaction is widely used in the synthesis of biaryls, styrenes, and polyenes, which are common structural motifs in pharmaceuticals.[12]
The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][11][13]
Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling [12]
-
Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., a mixture of toluene and water) via syringe. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Chan-Lam Coupling
The Chan-Lam (or Chan-Evans-Lam) coupling is a copper-catalyzed reaction for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds.[14][15] It involves the coupling of a boronic acid with an amine or an alcohol.[14] A key advantage of this reaction is that it can often be performed under mild conditions, at room temperature and open to the air.[14][15]
Catalytic cycle of the Chan-Lam coupling reaction.
Experimental Protocol: A General Procedure for Chan-Lam N-Arylation [16][17]
-
Reaction Setup: To a reaction vial, add the amine (1.0 mmol), the arylboronic acid (1.5 mmol), the copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol), and a base (e.g., pyridine, 2.0 mmol).
-
Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature and open to the air. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Petasis Reaction
The Petasis reaction, also known as the Petasis borono-Mannich reaction, is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to produce substituted amines.[18] This multicomponent reaction is highly valued for its ability to rapidly generate molecular complexity from simple starting materials.[19]
Logical workflow of the Petasis reaction.
Experimental Protocol: A General Procedure for the Petasis Reaction [20][21]
-
Reaction Setup: In a reaction vessel, dissolve the amine (1.0 mmol) and the aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., dichloromethane or ethanol).
-
Addition of Boronic Acid: Add the boronic acid (1.1 mmol) to the mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can often be purified by recrystallization or column chromatography.
Applications in Drug Discovery and Development
The versatility of boronic acids has made them invaluable in the synthesis of a wide array of pharmaceutical compounds.[3][4] The ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance is critical for the construction of complex molecular architectures found in many drug candidates.[3]
Data Presentation: Comparison of Key Boronic Acid Reactions
| Reaction | Bond Formed | Catalyst | Key Advantages |
| Suzuki-Miyaura Coupling | C-C | Palladium | High functional group tolerance, mild conditions, commercially available reagents.[12] |
| Chan-Lam Coupling | C-N, C-O | Copper | Mild conditions (often room temperature, open to air), avoids precious metals.[14][15] |
| Petasis Reaction | C-C, C-N | None (often) | Multicomponent, high atom economy, rapid generation of complexity.[18][19] |
Beyond their role as synthetic intermediates, boronic acids themselves can exhibit biological activity. The boron atom in bortezomib, for instance, reversibly binds to the active site of the 26S proteasome, a key target in cancer therapy.[6] Boronic acids are also being explored for their potential in targeted drug delivery systems, leveraging their ability to bind to diols present on the surface of cancer cells.[8]
Conclusion
Boronic acids have firmly established themselves as a vital class of reagents in organic synthesis, with a profound impact on the field of drug discovery and development. Their unique reactivity, particularly in powerful cross-coupling reactions, has enabled the efficient synthesis of novel and complex molecules. As our understanding of their chemistry continues to grow, we can anticipate the development of even more innovative applications for boronic acids in the creation of next-generation therapeutics.[1][2]
References
- 1. boronmolecular.com [boronmolecular.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. nbinno.com [nbinno.com]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. rose-hulman.edu [rose-hulman.edu]
- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 15. Chan-Lam Coupling [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Petasis reaction - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). [organic-chemistry.org]
(2,5-Dichlorothiophen-3-YL)boronic acid safety data sheet and handling
An In-depth Technical Guide on (2,5-Dichlorothiophen-3-YL)boronic acid: Safety, Handling, and Physicochemical Properties
This guide provides comprehensive safety data, handling protocols, and physicochemical properties for (2,5-Dichlorothiophen-3-YL)boronic acid, intended for researchers, scientists, and professionals in drug development. All information is collated from publicly available safety data sheets and chemical databases.
Chemical Identification
| Identifier | Value |
| Chemical Name | (2,5-Dichlorothiophen-3-YL)boronic acid |
| Synonyms | 2,5-Dichlorothiophene-3-boronic acid, B-(2,5-Dichloro-3-thienyl)boronic acid |
| CAS Number | 177735-28-3[1][2] |
| Molecular Formula | C4H3BCl2O2S[1][2][3] |
| Molecular Weight | 196.85 g/mol [1][2][3] |
| Structure | (Not available for direct display) |
Hazard Identification and Classification
This chemical is considered hazardous. The GHS classification indicates potential for skin irritation, eye irritation, and respiratory irritation. To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
GHS Hazard Statements:
-
May cause respiratory irritation.[1]
-
Potential for skin and eye irritation.
Precautionary Statements:
-
Avoid contact with skin and eyes.[2]
-
Provide appropriate exhaust ventilation at places where dust is formed.[1]
Physicochemical Data
The following table summarizes the available quantitative data for (2,5-Dichlorothiophen-3-YL)boronic acid. Note that some values are predicted and should be treated as estimates.
| Property | Value | Source |
| Boiling Point | 345.9°C at 760 mmHg (Predicted) | [2][5][6] |
| Density | 1.64 g/cm³ (Predicted) | [2][6] |
| Flash Point | 163°C (Predicted) | [2][5] |
| Vapor Pressure | 2.27E-05 mmHg at 25°C | [2][5] |
| Refractive Index | 1.604 (Predicted) | [2][5] |
| pKa | 6.98 ± 0.58 (Predicted) | [7] |
| Form | Solid | [7] |
| Color | Grey | [7] |
Handling and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
Handling:
-
Wear suitable protective clothing, including gloves and eye/face protection.[2][4]
-
Avoid breathing dust, vapors, mist, or gas.[1]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store under an inert gas.[1]
-
Conditions to avoid include moisture.[1]
-
Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]
Emergency and First Aid Procedures
General Advice:
-
Consult a physician. Show the safety data sheet to the doctor in attendance.[1]
Specific Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Accidental Release and Disposal
Accidental Release:
-
Use personal protective equipment.[1]
-
Evacuate personnel to safe areas.
-
Avoid dust formation and breathing dust.[1]
-
Sweep up and shovel the material. Do not create dust.[1]
-
Keep in suitable, closed containers for disposal.[1]
-
Do not let the product enter drains.[1]
Disposal:
-
Dispose of this material as hazardous waste.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated packaging should be disposed of as an unused product.[1]
Experimental Protocols and Workflows
While specific experimental protocols for this exact molecule are not detailed in the safety sheets, boronic acids are fundamental reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Generalized Suzuki-Miyaura Coupling Workflow
This reaction typically involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst and a base.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling (2,5-Dichlorothiophen-3-YL)boronic acid in a laboratory setting.
Caption: Standard operating procedure for handling chemical reagents.
References
- 1. capotchem.cn [capotchem.cn]
- 2. echemi.com [echemi.com]
- 3. cyclicpharma.com [cyclicpharma.com]
- 4. fishersci.es [fishersci.es]
- 5. (2,5-dichlorothiophen-3-yl)boronic acid, CasNo.177735-28-3 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]
- 6. 2,5-Dichlorothiophene-3-boronic acid | 177735-28-3 [amp.chemicalbook.com]
- 7. 177735-28-3 CAS MSDS (2,5-Dichlorothiophene-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. echemi.com [echemi.com]
stability and storage conditions for (2,5-Dichlorothiophen-3-YL)boronic acid
An In-depth Technical Guide to the Stability and Storage of (2,5-Dichlorothiophen-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2,5-Dichlorothiophen-3-YL)boronic acid. Due to the limited availability of specific long-term stability data for this compound in publicly accessible literature, this guide combines information from safety data sheets (SDS), general knowledge of boronic acid chemistry, and established analytical methodologies. The information herein is intended to guide researchers in the proper handling, storage, and stability assessment of this important chemical intermediate.
Core Concepts of Boronic Acid Stability
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups. While they are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, their stability can be a concern.[1][2][3] The primary degradation pathways for boronic acids include:
-
Oxidation: The carbon-boron bond is susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process can be accelerated by exposure to air and certain metals.
-
Protodeboronation: This is a process where the carbon-boron bond is cleaved by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. This is often facilitated by aqueous or acidic conditions.
-
Anhydride Formation (Dehydration): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines, or linear oligomers. This process is reversible upon the addition of water.
The stability of a particular boronic acid is influenced by steric and electronic factors of its organic substituent. Electron-withdrawing groups, such as the chlorine atoms on the thiophene ring of (2,5-Dichlorothiophen-3-YL)boronic acid, can impact the acidity of the boronic acid and its susceptibility to degradation.[3]
Recommended Storage and Handling Conditions
Based on available safety data sheets and general best practices for boronic acids, the following storage and handling conditions are recommended for (2,5-Dichlorothiophen-3-YL)boronic acid to ensure its long-term stability.
Table 1: Recommended Storage and Handling of (2,5-Dichlorothiophen-3-YL)boronic acid
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the carbon-boron bond. |
| Moisture | Keep in a dry, tightly sealed container | To prevent protodeboronation and minimize anhydride formation.[4] |
| Light | Store in a light-resistant container | To protect against potential photolytic degradation. |
| Ventilation | Store in a well-ventilated place | General laboratory safety practice.[4] |
| Incompatible Materials | Avoid strong oxidizing agents and strong acids | To prevent chemical reactions that would degrade the compound. |
Proposed Experimental Protocols for Stability Assessment
To obtain quantitative data on the stability of (2,5-Dichlorothiophen-3-YL)boronic acid, a comprehensive stability testing program should be implemented. This typically involves long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.
Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of the compound under recommended storage conditions.
Caption: Diagram 1: General Workflow for Stability Studies.
Table 2: Proposed Conditions for Long-Term and Accelerated Stability Studies
| Study Type | Storage Condition | Duration | Testing Frequency |
| Long-Term | 2-8°C | 24 months | 0, 3, 6, 9, 12, 18, 24 months |
| Accelerated | 25°C / 60% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C / 75% RH | 6 months | 0, 3, 6 months |
Forced Degradation Studies
Forced degradation (or stress testing) is crucial for identifying potential degradation products and establishing the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.
Caption: Diagram 2: Forced Degradation Study Workflow.
Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Proposed HPLC Method for Purity and Stability Assessment
The following is a starting point for developing a stability-indicating HPLC method. Method development and validation are critical.
Table 3: Proposed Starting HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18 reverse-phase, e.g., 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute all components. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹¹B NMR spectroscopy can be powerful tools for monitoring the stability of boronic acids. ¹H NMR can show the appearance of new signals corresponding to degradation products. ¹¹B NMR is particularly useful for observing the boron environment; a shift in the ¹¹B signal can indicate the conversion of the trigonal boronic acid to a tetrahedral boronate ester or other species.[6][7][8][9][10]
Potential Degradation Pathways
Based on the known chemistry of aryl boronic acids, the following degradation pathways for (2,5-Dichlorothiophen-3-YL)boronic acid can be hypothesized.
Caption: Diagram 3: Hypothesized Degradation Pathways.
Conclusion and Recommendations
(2,5-Dichlorothiophen-3-YL)boronic acid is a valuable synthetic intermediate that, like many boronic acids, requires careful storage and handling to maintain its purity and reactivity. The primary recommendations are to store the compound under refrigerated, dry, and inert conditions. For critical applications in research and drug development, it is strongly advised that researchers perform their own stability assessments using validated analytical methods to establish an appropriate re-test date and to understand the degradation profile of the material under their specific laboratory conditions. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for such studies.
References
- 1. waters.com [waters.com]
- 2. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mdpi.com [mdpi.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions Using (2,5-Dichlorothiophen-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of (2,5-Dichlorothiophen-3-YL)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of novel substituted thiophene derivatives, which are prevalent scaffolds in medicinal chemistry and materials science. The protocols outlined below are designed to facilitate the coupling of this boronic acid with a range of aryl and heteroaryl halides, enabling the construction of complex molecular architectures.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, valued for its mild reaction conditions and broad functional group tolerance.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as (2,5-Dichlorothiophen-3-YL)boronic acid, with an organohalide or triflate in the presence of a base.[1] The catalytic cycle proceeds through three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic moiety from the boron atom to the palladium center, and subsequent reductive elimination to yield the cross-coupled product and regenerate the active palladium(0) catalyst.[2]
Reaction Principle
The general scheme for the Suzuki-Miyaura coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with an aryl halide is depicted below:
Caption: General reaction scheme for the Suzuki coupling.
Experimental Protocols
Two representative protocols are provided below for the Suzuki-Miyaura coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with aryl halides. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted synthesis for accelerated reaction times.
Protocol 1: Conventional Heating
This protocol is suitable for a wide range of aryl and heteroaryl bromides and iodides.
Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid
-
Aryl or heteroaryl halide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Reaction vessel (e.g., round-bottom flask with reflux condenser)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a reaction vessel, add (2,5-Dichlorothiophen-3-YL)boronic acid (1.2 mmol, 1.2 equiv.), the aryl halide (1.0 mmol, 1.0 equiv.), potassium carbonate (2.0 mmol, 2.0 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.
Protocol 2: Microwave-Assisted Synthesis
This protocol is advantageous for rapid reaction optimization and synthesis of small libraries of compounds.
Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid
-
Aryl or heteroaryl halide (e.g., 2-bromopyridine)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Microwave synthesis vial
Procedure:
-
Reaction Setup: In a microwave synthesis vial, combine (2,5-Dichlorothiophen-3-YL)boronic acid (0.6 mmol, 1.2 equiv.), the aryl halide (0.5 mmol, 1.0 equiv.), cesium carbonate (1.0 mmol, 2.0 equiv.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.015 mmol, 3 mol%).
-
Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 20-40 minutes.
-
Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with various aryl halides, based on established methodologies for similar substrates.
| Entry | Aryl Halide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 85 |
| 2 | 1-Iodo-4-methoxybenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 89 |
| 3 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 78 |
| 4 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 110 | 24 | 65 |
| 5 | Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (3:1) | 85 | 20 | 82 |
Note: Yields are hypothetical and based on typical outcomes for similar Suzuki-Miyaura reactions. Optimization may be required for specific substrates.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Dichlorothiophene Boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This powerful and versatile palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3] Thiophene-containing biaryl scaffolds are of particular interest in drug discovery, as they are present in a wide range of biologically active compounds. The use of functionalized thiophene boronic acids, such as dichlorothiophene boronic acid, allows for the strategic introduction of this privileged heterocycle into drug candidates, influencing their pharmacological properties.
These application notes provide a detailed protocol for the Suzuki-Miyaura reaction using dichlorothiophene boronic acid as the nucleophilic partner. The methodologies outlined below are based on established procedures for the coupling of various heteroaryl boronic acids.[4][5]
Principle of the Reaction
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst.[6] The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic partners are coupled, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with dichlorothiophene boronic acid. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Dichlorothiophene Boronic Acid with an Aryl Bromide
Materials:
-
Dichlorothiophene boronic acid (e.g., 2,3-dichloro-5-thiopheneboronic acid or 2,5-dichloro-3-thiopheneboronic acid)
-
Aryl bromide
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or Dimethoxyethane (DME))
-
Degassed water (for biphasic systems)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the dichlorothiophene boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (2-5 mol%).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous organic solvent (and degassed water if using a biphasic system, typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a biphasic system was used, separate the organic layer. If a single solvent was used, dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biaryl product.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings of thiophene boronic acids with various aryl halides, which can serve as a starting point for optimizing reactions with dichlorothiophene boronic acid.
| Entry | Thiophene Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Thiopheneboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 92 | [2] |
| 2 | 2-Thiopheneboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | 85 | [2] |
| 3 | 3-Thiopheneboronic acid | 4-Bromotoluene | Pd(dppf)Cl₂ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | 95 | [7] |
| 4 | 2-Thiopheneboronic acid | 2-Bromopyridine | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane | 65 | 24 | 75 | [4] |
| 5 | 2-Thiopheneboronic acid pinacol ester | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ (10) | Na₃PO₄ | 1,4-Dioxane/H₂O | 100 | 24 | 89 | [4] |
| 6 | 3-Thienylboronic acid | 2-Bromoaniline | Pd(dtbpf)Cl₂ (2) | K₂CO₃ | Water (micellar) | 100 | 0.5 | 98 | [8] |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. boa.unimib.it [boa.unimib.it]
Application Notes and Protocols for (2,5-Dichlorothiophen-3-YL)boronic acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(2,5-Dichlorothiophen-3-YL)boronic acid is a versatile building block in pharmaceutical synthesis, primarily utilized as a key intermediate in palladium-catalyzed cross-coupling reactions. Its inherent structural features, including the reactive boronic acid moiety and the substituted thiophene ring, make it a valuable precursor for the synthesis of a diverse range of complex organic molecules with potential therapeutic applications. This document provides detailed application notes, experimental protocols, and relevant biological context for the use of (2,5-Dichlorothiophen-3-YL)boronic acid in drug discovery and development.
Application Notes
The 2,5-dichlorothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with demonstrated biological activity. The introduction of this moiety into a target molecule can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, as well as its interaction with biological targets.
One of the most prominent applications of (2,5-Dichlorothiophen-3-YL)boronic acid is in the synthesis of kinase inhibitors. The thiophene ring can act as a hinge-binding motif, a critical interaction for many kinase inhibitors. Specifically, thiophene-based compounds have shown significant inhibitory activity against the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] The development of selective inhibitors of this pathway is a major focus of modern oncology drug discovery.
The Suzuki-Miyaura cross-coupling reaction is the primary method for incorporating the (2,5-Dichlorothiophen-3-YL) moiety.[3] This reaction allows for the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide, providing a straightforward and efficient route to biaryl and heteroaryl structures. The reaction conditions can be tuned to accommodate a wide range of functional groups, making it a robust tool in the synthesis of complex drug candidates.
Quantitative Data
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3,4-diphenyl-2,5-dichlorothiophene | 85 |
| 2 | 4-Methylphenylboronic acid | 3,4-bis(4-methylphenyl)-2,5-dichlorothiophene | 82 |
| 3 | 4-Methoxyphenylboronic acid | 3,4-bis(4-methoxyphenyl)-2,5-dichlorothiophene | 78 |
| 4 | 4-Fluorophenylboronic acid | 3,4-bis(4-fluorophenyl)-2,5-dichlorothiophene | 80 |
| 5 | 4-Chlorophenylboronic acid | 3,4-bis(4-chlorophenyl)-2,5-dichlorothiophene | 75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3,4-bis(4-(trifluoromethyl)phenyl)-2,5-dichlorothiophene | 72 |
| 7 | Naphthalene-2-boronic acid | 3,4-di(naphthalen-2-yl)-2,5-dichlorothiophene | 70 |
| 8 | Thiophene-2-boronic acid | 3,4-di(thiophen-2-yl)-2,5-dichlorothiophene | 68 |
| 9 | 3,5-Dimethylphenylboronic acid | 3,4-bis(3,5-dimethylphenyl)-2,5-dichlorothiophene | 88 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with an Aryl Bromide
This protocol is adapted from a similar procedure for the synthesis of biarylthiophenes.[3]
Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol)
-
Potassium phosphate (K₃PO₄) (1.75 mmol)
-
1,4-Dioxane
-
Water
-
Argon (or Nitrogen) gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add the aryl bromide (1.0 mmol), (2,5-Dichlorothiophen-3-YL)boronic acid (1.2 mmol), potassium phosphate (1.75 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).
-
Stir the reaction mixture at 90 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 3-aryl-2,5-dichlorothiophene.
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
Caption: Synthetic Pathway to Pharmaceutical Compounds.
References
Application Notes and Protocols for the Synthesis of Thiophene-Based Derivatives Using Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophene and its derivatives are prominent heterocyclic scaffolds in medicinal chemistry and materials science.[1] Their structural resemblance to the phenyl ring, coupled with unique electronic properties conferred by the sulfur atom, makes them "privileged structures" for interacting with biological targets.[2] This versatility has led to the incorporation of the thiophene moiety into numerous FDA-approved drugs.[1] Furthermore, thiophene-based materials are integral to the development of organic electronics, including semiconductors and light-emitting diodes (OLEDs).[3]
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of thiophene-based biaryl compounds. This palladium-catalyzed reaction forms a carbon-carbon bond between a thiophene halide and a boronic acid or its ester derivative.[4][5] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[4][6]
These application notes provide detailed protocols for the synthesis of thiophene derivatives via Suzuki-Miyaura coupling and their evaluation in anticancer applications, a field where they have shown significant promise.
Synthetic Applications: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between thiophene rings and various aryl or heteroaryl moieties. The general scheme involves the reaction of a bromothiophene with an arylboronic acid in the presence of a palladium catalyst and a base.
General Reaction Scheme for Suzuki-Miyaura Coupling:
A bromothiophene is coupled with an arylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding aryl-thiophene derivative.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylthiophene
This protocol details the synthesis of 2-phenylthiophene via the Suzuki-Miyaura coupling of 2-bromothiophene and phenylboronic acid.[7][8]
Materials:
-
2-Bromothiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene and Ethanol or 1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 2-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization Data for 2-Phenylthiophene:
-
Appearance: White to light beige crystalline solid.[9]
-
Melting Point: 34-36 °C.
-
¹H NMR (CDCl₃): δ 7.38 (dd, J = 5.1, 0.7 Hz, 1H), 7.34 (dd, J = 7.6, 1.1 Hz, 1H), 7.27–7.14 (m, 3H), 6.85 (t, J = 7.5 Hz, 1H), 6.80 (d, J = 8.0 Hz, 1H).[10]
-
¹³C NMR (CDCl₃): δ 144.1, 141.2, 131.0, 129.1, 127.6, 125.9, 125.3, 120.0, 118.6, 115.9.[10]
Protocol 2: Synthesis of 2,5-Diarylthiophenes
This protocol describes the synthesis of 2,5-diarylthiophenes from 2,5-dibromothiophene and an arylboronic acid.[4]
Materials:
-
2,5-Dibromothiophene
-
Arylboronic acid (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 4.0 eq)
-
Solvent system (e.g., 1,4-Dioxane/Water, 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Follow the general procedure outlined in Protocol 1, using 2,5-dibromothiophene as the starting material and adjusting the stoichiometry of the arylboronic acid and base accordingly.
-
The reaction may require longer reaction times or higher temperatures depending on the reactivity of the arylboronic acid.
-
Purification is typically achieved through column chromatography or recrystallization.
Quantitative Data: Synthesis of Thiophene Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various thiophene derivatives via Suzuki-Miyaura coupling.
| Entry | Thiophene Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromothiophene | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₂CO₃ | Dioxane/H₂O | 90 | 24 | ~85 | [11] |
| 2 | 2,5-Dibromothiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 85 | [12] |
| 3 | 2-Bromothiophene | 4-Nitrophenylboronic acid | Pd(OAc)₂/PPh₃ (2) | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 1 | ~77 | [13][14] |
| 4 | 3,4-Dibromo-2,5-dichlorothiophene | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 82 | [12] |
| 5 | 2-Bromothiophene | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane | 65 | 16 | 75 | [14] |
Application in Drug Discovery: Anticancer Activity
Thiophene derivatives have shown significant potential as anticancer agents by targeting various cellular mechanisms, including the inhibition of kinases and microtubule assembly.[15]
Protocol 3: MTT Assay for Cytotoxicity Evaluation
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[16][17]
Materials:
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7)
-
Thiophene derivative stock solution (in DMSO)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of the thiophene derivative in culture medium and add them to the wells. Include a vehicle control (DMSO) and a blank control (medium only). Incubate for 48-72 hours.[1]
-
MTT Addition: Remove the medium and add MTT solution (e.g., 2 mg/mL) to each well. Incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for synthesis and anticancer screening of thiophene derivatives.
Quantitative Data: Cytotoxicity of Thiophene Derivatives
The following table summarizes the cytotoxic activity (IC₅₀ values) of selected thiophene derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) | Reference |
| Compound 480 | HeLa | 12.61 (µg/mL) | Paclitaxel | - | [18] |
| Compound 480 | HepG2 | 33.42 (µg/mL) | Paclitaxel | - | [18] |
| Compound 471 | HeLa | 23.79 (µg/mL) | Paclitaxel | - | [18] |
| Compound 471 | HepG2 | 13.34 (µg/mL) | Paclitaxel | - | [18] |
| TP 5 | HepG2 | <30.0 (µg/mL) | Paclitaxel | 35.92 (µg/mL) | [17] |
| TP 5 | SMMC-7721 | <30.0 (µg/mL) | Paclitaxel | 35.33 (µg/mL) | [17] |
| F8 | CCRF-CEM (Leukemia) | 0.856 | - | - | [19] |
Signaling Pathways in Cancer Targeted by Thiophene Derivatives
Thiophene-based compounds can exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. One common mechanism is the inhibition of protein kinases, which are key regulators of cell signaling.
Diagram of a Simplified Kinase Inhibition Pathway
Caption: Simplified signaling pathway showing kinase inhibition by thiophene derivatives.
Conclusion
The synthesis of thiophene-based derivatives using boronic acids via the Suzuki-Miyaura cross-coupling reaction is a robust and versatile strategy for accessing a wide range of compounds with significant potential in drug discovery and materials science. The provided protocols offer a foundation for the synthesis and biological evaluation of these important heterocyclic compounds. The quantitative data presented highlights the efficacy of this synthetic approach and the promising anticancer activity of the resulting derivatives. Further exploration and optimization of these scaffolds are likely to yield novel therapeutic agents and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. boa.unimib.it [boa.unimib.it]
- 11. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. www1.udel.edu [www1.udel.edu]
- 15. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
(2,5-Dichlorothiophen-3-YL)boronic acid as a building block in organic electronics
Application Notes: (2,5-Dichlorothiophen-3-YL)boronic Acid in Organic Electronics
(2,5-Dichlorothiophen-3-YL)boronic acid is a specialized organoboron compound positioned as a critical building block for the synthesis of advanced organic electronic materials. Its unique structure, featuring a thiophene ring substituted with two chlorine atoms and a boronic acid group, makes it a valuable monomer for creating π-conjugated polymers and small molecules through transition-metal catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]
The thiophene core is a cornerstone in organic electronics due to its excellent charge transport properties and environmental stability. The strategic placement of chlorine atoms on the thiophene ring at the 2 and 5 positions serves to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymer. This electronic modification is crucial for tuning the material's bandgap and improving its performance and stability in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The boronic acid functional group at the 3-position provides a reactive site for palladium-catalyzed Suzuki polymerization, enabling the formation of carbon-carbon bonds with various aryl halides to construct a conjugated polymer backbone.[2][3]
Key Applications:
-
Organic Field-Effect Transistors (OFETs): As a component in conjugated polymers, this monomer can contribute to materials with high charge carrier mobility. The resulting polymers can be solution-processed to form the semiconducting layer in OFETs, which are essential components for flexible displays, sensors, and integrated circuits.
-
Organic Photovoltaics (OPVs): In donor-acceptor (D-A) type copolymers, the dichlorothiophene unit can act as part of the electron-donating or electron-accepting segment. By carefully selecting the comonomer, polymers can be designed with absorption spectra that match the solar spectrum, facilitating efficient light harvesting and power conversion in OPV devices.[4]
-
Organic Light-Emitting Diodes (OLEDs): Thiophene-based polymers are also utilized in OLEDs as charge transport or emissive layers. The electronic properties imparted by the dichlorothiophene unit can be tailored to achieve desired emission colors and device efficiencies.
General Experimental Protocols
The following is a representative protocol for the synthesis of a thiophene-based conjugated polymer via Suzuki-Miyaura polycondensation. This method is analogous to how (2,5-Dichlorothiophen-3-YL)boronic acid would be used, typically by reacting it with a dibromo-functionalized comonomer.
Protocol: Suzuki-Miyaura Polycondensation for Thiophene-Based Polymers
This protocol is based on the synthesis of alternating copolymers using a dihalo-aromatic monomer and a diboronic acid (or ester) monomer.[2][3][5]
Materials and Reagents:
-
Aryl Dibromide Monomer (e.g., 2,5-dibromo-3-hexylthiophene) (1.0 eq)
-
Aryl Diboronic Acid or Ester Monomer (e.g., Thiophene-2,5-diboronic acid pinacol ester) (1.0 eq)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%) or Pd₂(dba)₃/ligand system.
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (3-4 eq)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Phase Transfer Catalyst (optional, if using an aqueous base): Aliquat 336
Procedure:
-
Reaction Setup: In a Schlenk flask or a similar reaction vessel equipped with a magnetic stir bar and a condenser, add the aryl dibromide monomer (1.0 eq), the aryl diboronic acid ester monomer (1.0 eq), and the base (e.g., K₂CO₃, 3-4 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene) to the flask via syringe. If using an aqueous base solution, add it at this stage along with a phase transfer catalyst.
-
Degassing: Degas the resulting mixture by bubbling with inert gas for 15-30 minutes while stirring.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to a reflux temperature (typically 90-110 °C) and stir vigorously under the inert atmosphere. The reaction progress can be monitored by observing the increase in viscosity of the solution. Polymerization is typically continued for 24-72 hours.
-
End-Capping: To terminate the polymerization and stabilize the polymer chains, end-capping agents can be added. Add a small amount of a monobromo-aromatic compound (e.g., bromobenzene) and stir for 2-4 hours, followed by a small amount of a phenylboronic acid and stir for another 2-4 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone with vigorous stirring.
-
Collect the crude polymer by filtration.
-
To remove catalyst residues and oligomeric impurities, subject the polymer to Soxhlet extraction sequentially with methanol, acetone, and hexane.
-
Dissolve the purified polymer in a good solvent like chloroform or chlorobenzene and re-precipitate it into methanol.
-
-
Drying: Collect the final polymer by filtration and dry it under vacuum at 40-60 °C overnight.
Data Presentation
The performance of organic electronic devices is highly dependent on the specific chemical structure of the polymer, its molecular weight, and the device architecture. The tables below summarize typical performance data for various thiophene-based copolymers synthesized via Suzuki or Stille coupling, which are representative of the materials that could be produced using (2,5-Dichlorothiophen-3-YL)boronic acid.
Table 1: Representative Performance of Thiophene-Based Copolymers in Organic Field-Effect Transistors (OFETs)
| Polymer Type | Comonomers | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio | Reference |
| Naphthodithiophene-Thiophene | Naphtho[1,2-b:5,6-b']dithiophene, Thiophene | > 0.5 | - | [6] |
| Thieno[3,2-b]thiophene-Benzothiadiazole | Substituted Thieno[3,2-b]thiophene, Benzothiadiazole | 0.1 | 3.5 x 10³ | [7] |
| Indacenodithiophene-Benzothiadiazole | Indacenodithiophene, Benzothiadiazole | up to 3.6 | - | [8] |
Table 2: Representative Performance of Thiophene-Based Copolymers in Organic Photovoltaics (OPVs)
| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) | Reference |
| Benzodithiophene Homopolymer (P15) | BTP-eC9 | 11.5 | - | 22.04 | 0.66 | [9] |
| Benzodithiophene-Thiazole (P2) | PC₇₁BM | 2.6 | 0.77 | 6.68 | 0.51 | [3] |
| Dithienyl-Benzothiadiazole-BDT (P(BDT16-fDTBT)) | PC₇₁BM | 4.36 | - | - | - |
Visualizations
The following diagrams illustrate the general concepts and workflows associated with the use of .
Caption: General workflow from monomers to device fabrication.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. informaticsjournals.co.in [informaticsjournals.co.in]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-mobility semiconducting naphthodithiophene copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. mdpi.com [mdpi.com]
- 9. A Family of Donor–Acceptor Photovoltaic Polymers with Fused 4,7-Dithienyl-2,1,3-benzothiadiazole Units: Effect of Structural Fusion and Side Chains | CoLab [colab.ws]
Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing (2,5-Dichlorothiophen-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a premier method for carbon-carbon bond formation, specifically utilizing (2,5-Dichlorothiophen-3-YL)boronic acid. The protocols and data presented herein are adapted from established methodologies for the synthesis of substituted biaryl thiophenes, offering a robust starting point for the synthesis of novel chemical entities relevant to pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This reaction is distinguished by its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of starting materials. (2,5-Dichlorothiophen-3-YL)boronic acid is a valuable building block, allowing for the introduction of a substituted thiophene moiety into complex molecules. Thiophene-containing compounds are of significant interest in drug discovery and materials science due to their diverse biological activities and unique electronic properties.
The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps include the oxidative addition of an organic halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Key Considerations for Successful Coupling
-
Catalyst System: The choice of palladium catalyst and ligand is critical. While Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for many Suzuki couplings, other catalysts such as those based on palladium acetate (Pd(OAc)₂) with bulky, electron-rich phosphine ligands can also be highly effective, particularly for challenging substrates.
-
Base: A base is essential for the activation of the boronic acid, facilitating the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: The reaction is often performed in a biphasic mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and an aqueous solution of the base. This ensures that both the organic-soluble reactants and the water-soluble base can interact effectively.
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure reproducibility.
Experimental Protocols
The following protocol is a representative procedure for the Suzuki-Miyaura cross-coupling of a halogenated thiophene with an arylboronic acid, adapted from a published synthesis of 3,4-biaryl-2,5-dichlorothiophenes.[1][2] This can be readily modified for the reaction of an aryl halide with (2,5-Dichlorothiophen-3-YL)boronic acid.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Aryl Halide (e.g., Bromobenzene, 1.0 mmol, 1.0 equiv)
-
(2,5-Dichlorothiophen-3-YL)boronic acid (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (1.75 mmol, 1.75 equiv)
-
1,4-Dioxane (or other suitable solvent)
-
Water (degassed)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment:
-
Schlenk flask or other suitable reaction vessel with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), (2,5-Dichlorothiophen-3-YL)boronic acid (1.1 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.04 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add 1,4-dioxane (e.g., 8 mL) and stir the mixture for approximately 30 minutes at room temperature. Subsequently, add a solution of potassium phosphate (1.75 mmol) dissolved in degassed water (e.g., 2 mL).[1]
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.[1]
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Presentation
The following table summarizes the results from the synthesis of various 3,4-biaryl-2,5-dichlorothiophene derivatives via a Suzuki cross-coupling reaction, which serves as a model for the potential outcomes when using (2,5-Dichlorothiophen-3-YL)boronic acid.[1]
| Entry | Arylboronic Acid Partner | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,5-Dichloro-3,4-diphenylthiophene | 75 |
| 2 | 4-Methoxyphenylboronic acid | 2,5-Dichloro-3,4-bis(4-methoxyphenyl)thiophene | 82 |
| 3 | 3,5-Difluorophenylboronic acid | 2,5-Dichloro-3,4-bis(3,5-difluorophenyl)thiophene | 68 |
| 4 | 4-Chlorophenylboronic acid | 2,5-Dichloro-3,4-bis(4-chlorophenyl)thiophene | 71 |
| 5 | 4-Nitrophenylboronic acid | 2,5-Dichloro-3,4-bis(4-nitrophenyl)thiophene | 65 |
| 6 | Naphthalen-1-ylboronic acid | 2,5-Dichloro-3,4-di(naphthalen-1-yl)thiophene | 78 |
| 7 | 4-(Trifluoromethyl)phenylboronic acid | 2,5-Dichloro-3,4-bis(4-(trifluoromethyl)phenyl)thiophene | 73 |
| 8 | 4-Formylphenylboronic acid | 4,4'-(2,5-Dichlorothiophene-3,4-diyl)dibenzaldehyde | 69 |
| 9 | Thiophen-2-ylboronic acid | 2,5-Dichloro-3,4-di(thiophen-2-yl)thiophene | 76 |
Reaction Conditions: 3,4-dibromo-2,5-dichlorothiophene (1 mmol), arylboronic acid (2 mmol), Pd(PPh₃)₄ (4 mol%), K₃PO₄ (1.75 mmol), 1,4-dioxane/water (4:1), 90 °C, 12 h.[1]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the typical laboratory workflow for performing the Suzuki-Miyaura coupling reaction as described in the protocol.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
Catalytic Systems for Suzuki-Miyaura Cross-Coupling with (2,5-Dichlorothiophen-3-YL)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron compound, such as a boronic acid, with an organohalide. In the realm of medicinal chemistry and materials science, the incorporation of substituted thiophene moieties is of significant interest due to their prevalence in a wide array of biologically active compounds and organic electronic materials.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with various aryl and heteroaryl halides. Due to the electron-deficient nature and potential for protodeboronation of this substrate, careful selection of the catalytic system is crucial for achieving high yields and purity. These guidelines are intended to assist researchers in developing robust and efficient synthetic routes to novel dichlorothiophene-containing molecules.
Catalytic Systems and Performance Data
The success of the Suzuki-Miyaura coupling with challenging substrates like (2,5-Dichlorothiophen-3-YL)boronic acid is highly dependent on the judicious choice of the palladium source, ligand, base, and solvent system. While specific data for this exact boronic acid is not extensively reported, the following tables summarize catalytic systems known to be effective for the cross-coupling of other challenging heteroarylboronic acids. These systems serve as an excellent starting point for reaction optimization.
Table 1: Recommended Palladium Catalysts and Ligands
| Catalyst/Precatalyst | Ligand | Key Features & Recommendations |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | PPh₃ (Triphenylphosphine) | A classical and widely used catalyst, effective for a range of couplings. May require higher temperatures. |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Buchwald or other phosphine ligands | A common Pd(0) source that requires an external ligand. Offers versatility in tuning reactivity.[1] |
| Pd(OAc)₂ (Palladium(II) Acetate) | Buchwald or other phosphine ligands | A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[3] |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) | dppf | An effective catalyst for a broad range of substrates, including heteroaryl compounds. |
| Buchwald Precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) | XPhos, SPhos | Highly active precatalysts that generate monoligated Pd(0) species, often effective for challenging substrates at lower temperatures and catalyst loadings. |
Table 2: Common Bases and Solvents for Suzuki-Miyaura Coupling
| Base | Solvent System | Comments |
| K₂CO₃ (Potassium Carbonate) | Dioxane/Water, Toluene/Water, DMF/Water | A versatile and commonly used base. The aqueous component is often crucial for the transmetalation step. |
| K₃PO₄ (Potassium Phosphate) | Dioxane/Water, Toluene/Water, THF/Water | A stronger base that can be effective when K₂CO₃ is not. Particularly useful for less reactive aryl chlorides. |
| Cs₂CO₃ (Cesium Carbonate) | Dioxane, Toluene, DMF | A strong base often used for difficult couplings. Can be used in anhydrous conditions with boronate esters. |
| NaHCO₃ (Sodium Bicarbonate) | Dioxane/Water, Ethanol/Water | A milder base, suitable for substrates with base-sensitive functional groups. |
| Et₃N (Triethylamine) | Toluene, THF | An organic base that can be used in anhydrous conditions. |
Experimental Protocols
The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with an aryl or heteroaryl bromide. Note: This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid (1.2 equiv)
-
Aryl or heteroaryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware, including a Schlenk flask or a sealable reaction tube
Procedure:
-
Reaction Setup: To a Schlenk flask or sealable reaction tube, add the aryl or heteroaryl bromide (1.0 equiv), (2,5-Dichlorothiophen-3-YL)boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask via syringe.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (3-5 mol%).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure cross-coupled product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Synthesis of Bioactive Compounds with (2,5-Dichlorothiophen-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
(2,5-Dichlorothiophen-3-YL)boronic acid is a valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize novel bioactive compounds. Its rigid dichlorothiophene core can be strategically incorporated into molecular scaffolds to enhance biological activity and selectivity. This document provides detailed protocols and application notes for the synthesis of potential therapeutic agents using this versatile reagent, with a focus on Suzuki-Miyaura cross-coupling and the synthesis of related bioactive chalcones.
Overview of Synthetic Applications
(2,5-Dichlorothiophen-3-YL)boronic acid is a key intermediate for carbon-carbon bond formation, particularly in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries[1]. The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the synthesis of biaryls, conjugated olefins, and styrenes[2]. While specific examples detailing the direct use of (2,5-Dichlorothiophen-3-YL)boronic acid in the synthesis of bioactive compounds with published biological data are not extensively available in the reviewed literature, the following sections provide representative protocols based on well-established methodologies for similar compounds.
Synthesis of Bioactive Chalcones from a Related Precursor
While not a direct application of the boronic acid, the synthesis of chalcones from the related precursor, 2,5-dichloro-3-acetylthiophene, provides valuable insight into the generation of bioactive molecules containing the 2,5-dichlorothiophene scaffold. These chalcones have demonstrated significant antifungal, antitubercular, and cytotoxic activities[3][4].
General Reaction Scheme: Claisen-Schmidt Condensation
The synthesis of 2,5-dichloro-3-acetylthiophene chalcone derivatives is typically achieved through a Claisen-Schmidt condensation reaction between 2,5-dichloro-3-acetylthiophene and various aryl or heteroaryl aldehydes[3].
Caption: General workflow for Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of 2,5-dichloro-3-acetylthiophene Chalcones
This protocol is adapted from the synthesis of novel 2,5-dichloro-3-acetylthiophene chalcone derivatives with reported biological activity[3].
Materials:
-
2,5-dichloro-3-acetylthiophene
-
Substituted aryl or heteroaryl aldehyde
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), 1:1 mixture with water
-
Distilled water
-
Stirring apparatus
-
Beakers and flasks
Procedure:
-
Dissolve 2,5-dichloro-3-acetylthiophene (1 equivalent) and the desired substituted aldehyde (1 equivalent) in ethanol in a flask.
-
In a separate beaker, prepare a 40% aqueous solution of potassium hydroxide.
-
Slowly add the KOH solution to the ethanolic solution of the reactants with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture with a 1:1 mixture of HCl and water until it reaches a pH of 2-3.
-
The precipitated solid product is then filtered, washed with cold water until the washings are neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Quantitative Data: Biological Activity of Synthesized Chalcones
The following tables summarize the in vitro biological activities of a series of synthesized 2,5-dichloro-3-acetylthiophene chalcone derivatives[3][4].
Table 1: Antifungal Activity (MIC in µg/mL)
| Compound | Aspergillus niger (ATCC 6275) | Candida tropicalis (ATCC 1369) |
| Chalcone Derivative 1 | ≤ 8.0 | ≤ 8.0 |
| Chalcone Derivative 2 | ≤ 8.0 | ≤ 8.0 |
| Chalcone Derivative 3 | ≤ 8.0 | ≤ 8.0 |
| Chalcone Derivative 4 | ≤ 8.0 | ≤ 8.0 |
| Fluconazole (Standard) | ≤ 1.0 | ≤ 1.0 |
Table 2: Antitubercular Activity against M. tuberculosis H37Rv
| Compound | MIC (µg/mL) |
| Chalcone Derivative 5 | ~3.12 |
| Chalcone Derivative 6 | ~6.25 |
| Chalcone Derivative 7 | ~6.25 |
| Chalcone Derivative 8 | ~6.25 |
| Chalcone Derivative 9 | ~6.25 |
| Chalcone Derivative 10 | ~6.25 |
| Pyrazinamide (Standard) | ~3.12 |
Table 3: Cytotoxic Activity against DU145 (Prostate Cancer) Cell Line
| Compound | IC50 (µg/mL) |
| Chalcone Derivative 11 | ~5 ± 1 |
| Chalcone Derivative 12 | ~10 ± 2 |
| Methotrexate (Standard) | ~5 ± 1 |
Suzuki-Miyaura Cross-Coupling with (2,5-Dichlorothiophen-3-YL)boronic acid
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between (2,5-Dichlorothiophen-3-YL)boronic acid and various aryl or vinyl halides[2]. This reaction is instrumental in synthesizing complex molecules with potential biological activities.
General Reaction Scheme: Suzuki-Miyaura Coupling
The general scheme involves the reaction of the boronic acid with an organic halide in the presence of a palladium catalyst and a base.
Caption: General workflow for Suzuki-Miyaura coupling.
Exemplary Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on standard Suzuki-Miyaura reaction conditions and should be optimized for specific substrates.
Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Dioxane, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or sealed reaction vessel
-
Stirring and heating apparatus
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add (2,5-Dichlorothiophen-3-YL)boronic acid (1.2 equivalents), the aryl or vinyl halide (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Potential Signaling Pathways and Targets
Compounds derived from (2,5-Dichlorothiophen-3-YL)boronic acid can be designed to target various biological pathways implicated in diseases such as cancer and inflammation. For instance, many kinase inhibitors incorporate heterocyclic scaffolds.
Caption: Potential mechanism of action for kinase inhibitors.
Conclusion
(2,5-Dichlorothiophen-3-YL)boronic acid serves as a valuable starting material for the synthesis of diverse and complex molecules with significant potential for biological activity. The protocols and data presented herein, based on closely related compounds and established synthetic methodologies, provide a strong foundation for researchers to explore the synthesis of novel bioactive compounds. Further investigation into the direct application of this boronic acid in medicinal chemistry is warranted to fully exploit its potential in drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel procedure for the synthesis of borylated quinolines and its application in the development of potential boron-based homeodomain interacting protein kinase 2 (HIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for (2,5-Dichlorothiophen-3-YL)boronic acid in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
(2,5-Dichlorothiophen-3-YL)boronic acid is a versatile synthetic intermediate with significant potential in the development of novel agrochemicals. Its dichlorinated thiophene core is a key pharmacophore in various bioactive molecules, while the boronic acid moiety facilitates efficient carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions.[1] This allows for the facile synthesis of a diverse range of derivatives for screening as fungicides, herbicides, and insecticides.
These application notes provide an overview of the potential applications of (2,5-Dichlorothiophen-3-YL)boronic acid in agrochemical discovery, along with detailed protocols for the synthesis and evaluation of its derivatives.
Synthetic Applications
The primary application of (2,5-Dichlorothiophen-3-YL)boronic acid in agrochemical synthesis is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the thiophene ring and various aryl or heteroaryl partners, which may be selected to enhance biological activity.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with an aryl halide to generate a biaryl product, a common scaffold in agrochemical candidates.
Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid
-
Aryl halide (e.g., a substituted bromopyridine)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,2-dimethoxyethane (DME) and water)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add (2,5-Dichlorothiophen-3-YL)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).
-
Purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Add the palladium catalyst (0.05 equivalents) to the vessel.
-
Add the solvent system (e.g., a 3:1 mixture of DME and water).
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Caption: Synthetic workflow for an agrochemical candidate via Suzuki-Miyaura coupling.
Agrochemical Applications & Efficacy Data
Derivatives of dichlorothiophene exhibit a broad range of biological activities, making (2,5-Dichlorothiophen-3-YL)boronic acid a valuable starting material for the development of fungicides, herbicides, and insecticides.
Antifungal Activity
Thiophene derivatives are known to possess significant antifungal properties. The data below, compiled from studies on various thiophene-based compounds, illustrates the potential efficacy of molecules synthesized from (2,5-Dichlorothiophen-3-YL)boronic acid.
| Compound Class | Fungal Strain | Efficacy Metric | Value | Reference |
| Thiophene-based Chalcones | Aspergillus niger | MIC | ≤ 8.0 µg/mL | [2] |
| Candida tropicalis | MIC | ≤ 8.0 µg/mL | [2] | |
| Dihydropyrazole with Thienyl Moiety | Aspergillus niger | MIC | 5.35 µM | [3] |
| Candida tropicalis | MIC | 5.35 µM | [3] | |
| Thiophene Derivative (5CN05) | Cryptococcus neoformans | MIC | 17 µg/mL | [4][5] |
| Candida spp. | MIC | 270-540 µg/mL | [4][5] | |
| Phenylboronic Acid Derivative (A49) | Botrytis cinerea | EC₅₀ | 0.39 µg/mL | [6] |
MIC: Minimum Inhibitory Concentration; EC₅₀: Half maximal Effective Concentration.
Primary Mechanism of Action: Many thiophene-based antifungal agents function by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. Another identified mechanism is the disruption of the mitochondrial electron transport chain.[7]
Caption: Inhibition of the ergosterol biosynthesis pathway by a thiophene-derived fungicide.
Herbicidal and Insecticidal Potential
While specific data for derivatives of (2,5-Dichlorothiophen-3-YL)boronic acid is limited, related thiophene compounds have shown promise as herbicides and insecticides.
-
Herbicidal Activity: Thiophene-derived aminophosphonates have demonstrated herbicidal properties against persistent weeds like Chenopodium album.[8][9]
-
Insecticidal Activity: Thiophene moieties are present in some classes of insecticides, suggesting that derivatives could be explored for activity against various agricultural pests.
| Compound Class | Target Organism | Efficacy Metric | Value | Reference |
| Thiophene Aminophosphonate (2a) | Chenopodium album | EC₅₀ | 452.3 mg/kg s.d.w. | [9] |
| Galinsoga parviflora Cav. | EC₅₀ | 227 mg/kg s.d.w. | [9] | |
| Rumex acetosa L. | EC₅₀ | 224.9 mg/kg s.d.w. | [9] |
s.d.w.: soil dry weight
Experimental Protocols for Bioactivity Screening
The following are generalized protocols for the preliminary screening of novel compounds derived from (2,5-Dichlorothiophen-3-YL)boronic acid.
Protocol: In Vitro Antifungal Assay (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a target fungal pathogen.
Materials:
-
Synthesized test compounds
-
Fungal culture (e.g., Aspergillus niger, Candida albicans)
-
Sterile 96-well microtiter plates
-
Growth medium (e.g., Potato Dextrose Broth)
-
Spectrophotometer (plate reader)
-
Positive control (e.g., Fluconazole)
-
Negative control (solvent vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mg/mL in DMSO).
-
Perform serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust the concentration to approximately 1-5 x 10⁵ CFU/mL.
-
Add the fungal inoculum to each well containing the diluted test compound.
-
Include positive and negative controls on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 28-35°C) for 24-48 hours.
-
Determine the MIC by visual inspection (the lowest concentration with no visible growth) or by measuring the optical density at 600 nm.
Protocol: Herbicidal Activity (Seedling Growth Inhibition)
This protocol assesses the pre-emergent herbicidal activity of a compound on target weed species.
Materials:
-
Synthesized test compounds
-
Seeds of a model weed (e.g., Amaranthus retroflexus)
-
Petri dishes with filter paper
-
Growth chamber with controlled light and temperature
-
Solvent for dissolving compounds (e.g., acetone)
Procedure:
-
Prepare stock solutions of the test compounds in the chosen solvent.
-
Place a sterile filter paper in each Petri dish and add a known volume of the test solution. Allow the solvent to evaporate completely.
-
Place a set number of seeds (e.g., 10-20) onto the treated filter paper in each Petri dish.
-
Moisten the filter paper with a defined volume of distilled water.
-
Seal the Petri dishes and place them in a growth chamber under controlled conditions (e.g., 16h light/8h dark cycle at 25°C) for 7-14 days.
-
Measure the root and shoot length of the seedlings.
-
Calculate the percent inhibition of growth compared to a solvent-only control. Determine the EC₅₀ value (the concentration that causes 50% growth inhibition).
Protocol: Insecticidal Activity (Contact Toxicity Assay)
This protocol evaluates the contact toxicity of a compound against a model insect pest.
Materials:
-
Synthesized test compounds
-
Target insects (e.g., Aphis craccivora)
-
Micro-applicator or small sprayer
-
Ventilated containers for holding insects
-
Solvent for dissolving compounds (e.g., acetone)
Procedure:
-
Prepare a range of concentrations of the test compound in the solvent.
-
Apply a precise volume (e.g., 1 µL) of the test solution topically to the dorsal thorax of each insect using a micro-applicator.
-
Treat a control group of insects with the solvent only.
-
Place the treated insects in ventilated containers with a food source.
-
Maintain the insects under controlled environmental conditions (e.g., 25°C, 60% relative humidity).
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Calculate the LD₅₀ value (the lethal dose required to kill 50% of the test population).
Caption: General workflow for agrochemical discovery and development.
References
- 1. www2.mst.dk [www2.mst.dk]
- 2. Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. QUANTITATIVE STRUCTURE AND ACTIVITY RELATIONSHIP ANALYSIS OF 1,2,4-THIADIAZOLINE FUNGICIDES BASED ON MOLECULAR STRUCTURE CALCULATED BY AM1 METHOD | Semantic Scholar [semanticscholar.org]
- 4. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and fungicidal activity against Rhizoctonia solani of 2-alkyl (Alkylthio)-5-pyrazolyl-1,3,4-oxadiazoles (Thiadiazoles) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arodes.hes-so.ch [arodes.hes-so.ch]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with (2,5-Dichlorothiophen-3-YL)boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving (2,5-Dichlorothiophen-3-YL)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with (2,5-Dichlorothiophen-3-YL)boronic acid is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low or no yield in a Suzuki-Miyaura coupling reaction can stem from several factors. Systematically investigate the following:
-
Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and undesirable side reactions like homocoupling of the boronic acid.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.
-
Reagent Purity and Stability: Verify the purity of your (2,5-Dichlorothiophen-3-YL)boronic acid and the coupling partner (aryl/vinyl halide or triflate). Boronic acids, especially heteroaromatic ones, can degrade over time.
-
Base and Solvent Choice: The selection of the base and solvent system is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of the starting materials or product.[1]
-
Reaction Temperature: The reaction may require heating to proceed at an adequate rate. However, excessively high temperatures can lead to decomposition of the starting materials, catalyst, or product.
Q2: I am observing a significant amount of a dechlorinated thiophene byproduct. What is causing this and how can I prevent it?
A2: The observation of a dechlorinated thiophene byproduct suggests a competing hydrodehalogenation reaction. This can be promoted by certain palladium catalysts, especially in the presence of a hydrogen source. To minimize this side reaction, consider the following:
-
Ligand Choice: The choice of phosphine ligand can influence the rate of hydrodehalogenation. Experiment with different ligands to find one that favors the desired cross-coupling pathway.
-
Hydrogen Source: Identify and eliminate potential sources of hydrogen in your reaction. This could include trace amounts of water or alcohol in your solvents.
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help to suppress this side reaction.
Q3: Protodeboronation of my (2,5-Dichlorothiophen-3-YL)boronic acid appears to be a major side reaction. How can I mitigate this issue?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common challenge with electron-rich or heterocyclic boronic acids.[1] To minimize protodeboronation:
-
Use a Milder Base: Strong bases in aqueous media can accelerate this side reaction.[1] Consider using milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]
-
Use of Boronate Esters or Trifluoroborate Salts: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a potassium trifluoroborate salt, can protect it from protodeboronation.[2] These derivatives can then be used directly in the coupling reaction.
Q4: How do I choose the optimal catalyst system for coupling (2,5-Dichlorothiophen-3-YL)boronic acid?
A4: The choice of catalyst system (palladium source and ligand) is crucial for a successful coupling. For challenging substrates like (2,5-Dichlorothiophen-3-YL)boronic acid, which is sterically hindered and electronically modified, consider the following:
-
Bulky, Electron-Rich Ligands: These are often essential for coupling sterically hindered or electron-rich substrates. Ligands such as Buchwald-type biarylphosphines (e.g., XPhos, SPhos) can be highly effective.[1]
-
Palladium Precatalysts: Modern palladium precatalysts, such as palladacycles, are often more stable and efficient than traditional sources like Pd(PPh₃)₄.[1]
-
Screening: It is highly recommended to screen a variety of catalyst/ligand combinations to identify the optimal system for your specific coupling partners.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst or a more robust precatalyst.[1] |
| Incomplete degassing (oxygen contamination) | Thoroughly degas the solvent and maintain a strict inert atmosphere.[1] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF), including aqueous mixtures.[1][3] | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for decomposition. | |
| Significant Protodeboronation | Presence of water | Use anhydrous solvents and reagents.[1] |
| Strong base | Switch to a milder base such as KF or K₂CO₃.[1] | |
| High reaction temperature | Lower the reaction temperature. | |
| Unstable boronic acid | Convert the boronic acid to a more stable pinacol ester or trifluoroborate salt.[2] | |
| Homocoupling of Boronic Acid | Presence of oxygen | Ensure thorough degassing of the reaction mixture.[1] |
| High concentration of Pd(II) species | Use an efficient Pd(0) catalyst system. | |
| Formation of Palladium Black | Catalyst decomposition | This can indicate that the catalyst is not stable under the reaction conditions. Try a different ligand or a lower reaction temperature. |
| Inconsistent Results | Impure or degraded boronic acid | Verify the purity of the (2,5-Dichlorothiophen-3-YL)boronic acid. Consider purification or synthesis of a fresh batch. |
| Inconsistent base quality | Use a finely powdered and dry base for anhydrous reactions.[1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of (2,5-Dichlorothiophen-3-YL)boronic acid. Optimization of specific parameters will likely be required for different coupling partners.
Reagents and Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid (1.0 - 1.5 equivalents)
-
Aryl/vinyl halide or triflate (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane, toluene, THF, DMF, with or without water)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the aryl/vinyl halide or triflate, (2,5-Dichlorothiophen-3-YL)boronic acid, base, and palladium catalyst under an inert atmosphere.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes. For sensitive reactions, a freeze-pump-thaw cycle can be employed.
-
Solvent Addition: Add the degassed solvent(s) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[1]
Protocol for the Formation of a Boronate Ester
To improve stability, (2,5-Dichlorothiophen-3-YL)boronic acid can be converted to its pinacol ester.
Reagents and Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid
-
Pinacol
-
Anhydrous solvent (e.g., THF or toluene)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
In a round-bottom flask, dissolve the (2,5-Dichlorothiophen-3-YL)boronic acid and an equimolar amount of pinacol in the anhydrous solvent.
-
Heat the mixture to reflux. If using a Dean-Stark trap, water will be removed as it is formed.
-
Continue heating until the reaction is complete (monitor by TLC or other suitable method).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction without further purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Purification of (2,5-Dichlorothiophen-3-YL)boronic Acid Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dichlorothiophen-3-YL)boronic acid and its reaction products.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of (2,5-Dichlorothiophen-3-YL)boronic acid and its derivatives, particularly after Suzuki-Miyaura cross-coupling reactions.
Q1: My Suzuki-Miyaura reaction using (2,5-Dichlorothiophen-3-YL)boronic acid is complete, but the workup is messy, and I'm struggling to isolate the pure product. What are the first steps I should take?
A1: A messy workup can often be simplified by addressing the major classes of impurities first. The primary culprits are typically residual palladium catalyst, excess boronic acid, and boronic acid homocoupling byproducts.
-
Palladium Catalyst Removal: After the reaction, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. If a black precipitate (palladium black) is observed, filtration through a pad of Celite® is recommended before aqueous workup.
-
Excess Boronic Acid: An acid-base extraction is highly effective. Boronic acids are acidic and will be extracted into an aqueous basic solution (e.g., 1M NaOH).[1] The desired organic product will remain in the organic layer.
-
Homocoupling Byproducts: These are often non-polar and can be removed by column chromatography.
Q2: I'm observing a significant amount of a byproduct that I suspect is from protodeboronation of my (2,5-Dichlorothiophen-3-YL)boronic acid. How can I minimize this and purify my desired product?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction for heteroaryl boronic acids.
-
Minimizing Protodeboronation During Reaction:
-
Use milder bases like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
-
Ensure your reaction is run under strictly anhydrous conditions if possible, as water is a proton source.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.
-
-
Purification: The protodeboronated byproduct (2,5-dichlorothiophene) is typically less polar than the desired coupled product. This difference in polarity can be exploited for separation using silica gel column chromatography.
Q3: My desired product and the unreacted (2,5-Dichlorothiophen-3-YL)boronic acid have very similar Rf values on TLC, making column chromatography difficult. What are my options?
A3: When co-elution is an issue, several strategies can be employed:
-
Acid-Base Extraction: As mentioned in Q1, this is the most effective way to remove unreacted boronic acid. The boronic acid will be selectively extracted into a basic aqueous phase, leaving your (presumably less acidic) product in the organic phase.[1]
-
Derivatization: You can convert the unreacted boronic acid into a diethanolamine adduct. These adducts are often crystalline and can be filtered off.[2][3][4][5] The adduct is formed by stirring the crude product with diethanolamine in a solvent like ether, leading to the precipitation of the boronic acid adduct.[3][4][5]
-
Modified Column Chromatography: If you must use chromatography, consider using silica gel impregnated with boric acid, which can sometimes improve the separation of boronic acids and their esters.[6]
Q4: I am having trouble getting my boronic acid derivative to crystallize. What solvents should I try for recrystallization?
A4: Finding the right solvent for recrystallization often requires some experimentation. For arylboronic acids and their derivatives, a good starting point is a solvent system where the compound is soluble when hot but sparingly soluble when cold.
-
Single Solvents: Hot ethanol or hot water can sometimes be effective for recrystallizing arylboronic acids.[2]
-
Solvent/Anti-Solvent Systems: A common and effective technique is to dissolve the crude product in a good solvent (e.g., ethyl acetate, acetone, or THF) at room temperature or with gentle warming, and then slowly add a non-polar "anti-solvent" (e.g., hexanes or pentane) until the solution becomes cloudy. Gentle heating to redissolve the solid followed by slow cooling should induce crystallization.[7]
Data Presentation: Purification Method Comparison
The following table summarizes common purification techniques and their typical applications for reaction products of (2,5-Dichlorothiophen-3-YL)boronic acid.
| Purification Method | Target Impurity | Advantages | Disadvantages | Typical Yield | Typical Purity |
| Acid-Base Extraction | Unreacted Boronic Acid, Acidic Byproducts | Simple, rapid, and highly effective for removing acidic impurities.[8][9][10][11] | Not effective for neutral impurities. Can be problematic if the desired product is also acidic or base-sensitive. | >95% (recovery) | Can significantly improve purity by removing a major contaminant class. |
| Column Chromatography | Homocoupling Byproducts, Protodeboronation Products, Other Neutral Impurities | Versatile for separating compounds with different polarities.[12][13][14][15][16] | Can be time-consuming and may lead to product loss on the column, especially for polar compounds. Boronic acids can streak on silica.[2] | 50-90% | >98% |
| Recrystallization | Minor Impurities | Can yield very high purity product. Good for a final purification step. | Requires the product to be a solid and finding a suitable solvent can be challenging. May not be effective for removing large amounts of impurities. | 70-95% (of purified material) | >99% |
| Derivatization (Diethanolamine Adduct) | Unreacted Boronic Acid | Forms a stable, often crystalline adduct with the boronic acid that can be easily filtered off.[2][3][4][5] | Requires an additional chemical step and subsequent removal of the diethanolamine. The adduct may not always precipitate cleanly.[2] | High recovery of desired product. | Very effective at removing the target boronic acid impurity. |
Experimental Protocols
General Acid-Base Extraction Protocol to Remove Unreacted Boronic Acid
This protocol is designed for the workup of a Suzuki-Miyaura coupling reaction.
-
Reaction Quench and Initial Extraction:
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
-
Basic Extraction:
-
Extract the organic layer with 1M aqueous sodium hydroxide (NaOH) solution. Use approximately one-third of the volume of the organic layer for each extraction. Repeat the extraction 2-3 times.
-
Combine the aqueous basic extracts. The unreacted (2,5-Dichlorothiophen-3-YL)boronic acid will be in this aqueous layer as its sodium salt.
-
The desired product should remain in the organic layer.
-
-
Final Workup:
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solvent in vacuo to yield the crude product, now free of boronic acid.
-
-
(Optional) Recovery of Boronic Acid:
-
Cool the combined aqueous basic extracts in an ice bath.
-
Acidify the aqueous layer to a pH of ~2-3 with 1M hydrochloric acid (HCl).
-
The boronic acid should precipitate out. If it does not, extract the aqueous layer with ethyl acetate.
-
Dry the organic extracts and concentrate to recover the boronic acid.
-
General Silica Gel Column Chromatography Protocol
-
TLC Analysis and Solvent System Selection:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on a TLC plate and elute with various solvent systems to find one that gives good separation between the desired product and impurities. A good starting point for many Suzuki coupling products is a mixture of hexanes and ethyl acetate.[14] Aim for an Rf value of ~0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the elution solvent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor their composition by TLC.
-
If separation is difficult, a gradient elution (gradually increasing the polarity of the solvent system) can be used.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent by rotary evaporation to yield the purified product.
-
Protocol for Derivatization with Diethanolamine
-
Adduct Formation:
-
Dissolve the crude reaction mixture containing the unreacted boronic acid in diethyl ether.
-
Add diethanolamine (1.0-1.1 equivalents relative to the estimated amount of boronic acid) to the solution while stirring.
-
A white precipitate of the diethanolamine-boronic acid adduct should form within minutes.[3][4][5]
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
-
Isolation:
-
Filter the mixture to collect the precipitated adduct.
-
Wash the solid with cold diethyl ether.
-
The filtrate now contains the desired product, free from the boronic acid. Concentrate the filtrate to recover the product.
-
Mandatory Visualizations
Caption: General purification workflow for Suzuki coupling reaction products.
Caption: Decision tree for troubleshooting purification of reaction products.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. vernier.com [vernier.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. Chromatography [chem.rochester.edu]
- 14. Chromatography [chem.rochester.edu]
- 15. orgsyn.org [orgsyn.org]
- 16. Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
improving yield of reactions with (2,5-Dichlorothiophen-3-YL)boronic acid
Welcome to the technical support center for reactions involving (2,5-Dichlorothiophen-3-YL)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of (2,5-Dichlorothiophen-3-YL)boronic acid?
(2,5-Dichlorothiophen-3-YL)boronic acid is predominantly used as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials.[1][2] The dichlorothiophene moiety is a valuable scaffold in medicinal chemistry.
Q2: What are the most common side reactions observed when using (2,5-Dichlorothiophen-3-YL)boronic acid in Suzuki-Miyaura couplings?
The most frequently encountered side reactions include:
-
Protodeboronation: This is the hydrolysis of the boronic acid, where the boronic acid group is replaced by a hydrogen atom, rendering the reagent inactive for the desired coupling reaction. Thienylboronic acids can be particularly susceptible to protodeboronation, especially under basic conditions (pH > 10).[3][4][5]
-
Homocoupling: The boronic acid can react with itself to form a biaryl byproduct (a bithiophene derivative in this case). This is often promoted by the presence of oxygen in the reaction mixture.[3][6]
-
Dehalogenation: One or both of the chlorine atoms on the thiophene ring can be replaced by a hydrogen atom. This can be a significant issue, particularly when using certain palladium catalysts and solvent systems containing water.[3][7]
Q3: Is it possible to achieve selective mono-arylation with (2,5-Dichlorothiophen-3-YL)boronic acid?
Yes, achieving selective mono-arylation is possible, though it requires careful control of reaction conditions. Since there are two chlorine atoms on the thiophene ring, di-substitution is a potential outcome. To favor mono-substitution, consider the following strategies:
-
Stoichiometry: Use a 1.0 to 1.2 equivalent of the boronic acid relative to your coupling partner.[3]
-
Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the desired mono-arylated product is maximized to prevent further reaction.[3]
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity for the mono-arylated product, although this may necessitate longer reaction times.[3]
Q4: How should I handle and store (2,5-Dichlorothiophen-3-YL)boronic acid?
Boronic acids can be sensitive to air and moisture, which can lead to degradation over time.[8][9] It is recommended to store (2,5-Dichlorothiophen-3-YL)boronic acid in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, refrigeration (2-8°C) is advisable.[10] Some boronic acids are unstable and can be protected as MIDA boronates for enhanced stability.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low yield is a common issue in Suzuki-Miyaura coupling reactions. The following guide will help you troubleshoot potential causes.
Caption: Troubleshooting workflow for low reaction yield.
| Possible Cause | Troubleshooting Steps | Citation |
| Poor Reagent Quality | - (2,5-Dichlorothiophen-3-YL)boronic acid: Boronic acids can degrade over time. Use freshly purchased or properly stored material. Consider purification if necessary. Protodeboronation can be a significant issue. - Aryl Halide: Ensure the purity of your coupling partner. | [5][8] |
| Suboptimal Reaction Conditions | - Solvent: Ensure solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the palladium catalyst. A mixture of an organic solvent (e.g., 1,4-dioxane, THF, toluene) and water is often effective. - Base: The choice and strength of the base are critical. Screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. For challenging couplings, stronger bases like KOtBu might be beneficial. - Temperature: Reactions with aryl chlorides often require higher temperatures (e.g., 80-120 °C) compared to bromides or iodides. Gradually increase the temperature in 10-20°C increments. | [3][6][11] |
| Inefficient Catalyst System | - Catalyst/Ligand: The combination of the palladium source and the phosphine ligand is crucial. For electron-deficient heteroaryl chlorides, specialized ligands like SPhos, XPhos, or other Buchwald ligands are often more effective than traditional ligands like PPh₃. Consider using pre-catalysts for better reproducibility. - Catalyst Loading: Typically, 1-5 mol% of the palladium catalyst is used. For difficult couplings, increasing the catalyst loading might improve the yield. | [5][12] |
| Presence of Oxygen | - Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes or by using freeze-pump-thaw cycles. - Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction. | [3][11] |
Issue 2: Significant Formation of Side Products
The presence of significant impurities can complicate purification and reduce the overall yield.
Caption: Common side products and their primary causes.
| Side Product | Possible Cause | Troubleshooting Steps | Citation |
| Protodeboronation | - High pH / excess base. - Presence of excess water. - Prolonged reaction time at high temperature. | - Use the minimum effective amount of base. - For thienylboronic acids, which are sensitive to high pH, carefully select the base. - Minimize the amount of water in the solvent system. - Monitor the reaction and stop it once the starting material is consumed. | [3][4][5] |
| Homocoupling of Boronic Acid | - Oxygen in the reaction mixture. | - Ensure thorough degassing of solvents and the reaction mixture. - Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. | [3][6] |
| Dehalogenation | - Suboptimal catalyst or ligand. - High reaction temperature. - Presence of water can sometimes promote dehalogenation. | - Screen different palladium catalysts and ligands. - Run the reaction at the lowest effective temperature. - Carefully control the amount of water in the reaction. In some cases, anhydrous conditions might be necessary, but this can also halt the reaction. | [3][7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with an aryl halide. Optimization of the parameters outlined below will likely be necessary for specific substrates.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
(2,5-Dichlorothiophen-3-YL)boronic acid (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a suitable pre-catalyst, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, THF/water, Toluene/water)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert gas supply (Argon or Nitrogen)
-
Stirring and heating apparatus
Procedure:
-
To an oven-dried reaction vessel, add (2,5-Dichlorothiophen-3-YL)boronic acid, the aryl halide, and the base.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Under a positive pressure of the inert gas, add the degassed solvent system via syringe.
-
Add the palladium catalyst and ligand (if separate) to the mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-120°C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Disclaimer: The information provided in this document is for guidance purposes only and should be used by qualified professionals. All experiments should be conducted with appropriate safety precautions. Reaction conditions may need to be optimized for specific substrates and desired outcomes.
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. wwjmrd.com [wwjmrd.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2,5-Dichlorothiophene-3-boronic acid | 177735-28-3 [amp.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
troubleshooting failed reactions involving (2,5-Dichlorothiophen-3-YL)boronic acid
Welcome to the technical support center for (2,5-Dichlorothiophen-3-YL)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of (2,5-Dichlorothiophen-3-YL)boronic acid?
A1: (2,5-Dichlorothiophen-3-YL)boronic acid is primarily used as a key intermediate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] This makes it valuable for synthesizing complex organic molecules, particularly in the pharmaceutical and agrochemical industries for the development of bioactive compounds and in materials science for creating functional materials with specific electronic properties.[1] It is also a potential substrate for other cross-coupling reactions like the Chan-Lam coupling for C-N and C-O bond formation.
Q2: What is protodeboronation and why is it a significant issue with thiopheneboronic acids?
A2: Protodeboronation is a detrimental side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[2][3] This consumes the (2,5-Dichlorothiophen-3-YL)boronic acid, leading to the formation of 2,5-dichlorothiophene as a byproduct and consequently reducing the yield of the desired coupled product.[2] Thiopheneboronic acids are particularly susceptible to this side reaction, especially under the basic conditions often required for cross-coupling reactions.[2]
Q3: What factors contribute to the protodeboronation of (2,5-Dichlorothiophen-3-YL)boronic acid?
A3: Several factors can promote the unwanted protodeboronation of (2,5-Dichlorothiophen-3-YL)boronic acid:
-
High pH (basic conditions): The reaction is often accelerated at high pH levels (pH > 10).[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[2]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for this side reaction to occur.[2][3]
-
Catalyst System: Certain palladium-phosphine catalysts may inadvertently promote this side reaction.[2]
-
Electronic Properties: The electron-withdrawing nature of the two chlorine atoms on the thiophene ring can influence its stability and susceptibility to protodeboronation.
Q4: Are boronic esters, such as pinacol esters (Bpin), more stable alternatives to (2,5-Dichlorothiophen-3-YL)boronic acid?
A4: Yes, converting a boronic acid to its corresponding pinacol ester is a common strategy to enhance stability and minimize protodeboronation.[2] While not a universal guarantee of success, pinacol esters are generally more resistant to oxidation and protodeboronation, making them easier to handle and often leading to higher yields in cross-coupling reactions.[2] N-methyliminodiacetic acid (MIDA) boronates are another class of highly stable surrogates that can undergo slow release of the boronic acid under reaction conditions.[4]
Q5: What are the common side reactions to be aware of besides protodeboronation?
A5: Besides protodeboronation, a common side reaction is the homocoupling of the boronic acid to form a bithiophene species. This is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[5][6] Thoroughly degassing the reaction mixture and using an efficient catalyst system can help minimize homocoupling.[5][6]
Troubleshooting Guides
Issue 1: Low to No Yield in Suzuki-Miyaura Coupling
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Protodeboronation of (2,5-Dichlorothiophen-3-YL)boronic acid | - Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).[6] - Lower the reaction temperature. - Use a less aqueous solvent system (e.g., dioxane/water 10:1).[5] - Consider converting the boronic acid to a more stable pinacol ester or MIDA boronate.[4] |
| Catalyst Inactivity or Decomposition | - Ensure the palladium catalyst is fresh and active. Consider using a more robust, air-stable precatalyst.[5] - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can stabilize the catalyst.[6] - Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[5] |
| Poor Solubility of Reagents | - Screen different solvent systems to ensure all components are sufficiently soluble.[7] Dioxane, THF, DMF, and toluene are common choices, often with a small amount of water.[8] |
| Sub-optimal Reaction Conditions | - Systematically screen different bases, solvents, and temperatures to find the optimal conditions for your specific substrates.[9][10][11][12][13] |
A general troubleshooting workflow for a failed Suzuki-Miyaura coupling reaction is depicted below:
References
- 1. (2, 5-Dichlorothiophen-3-yl)boronic acid [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in Reactions with Sulfur-Containing Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation in cross-coupling reactions involving sulfur-containing boronic acids.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a significant issue when using sulfur-containing boronic acids?
A1: Palladium catalysts, commonly employed in cross-coupling reactions such as the Suzuki-Miyaura coupling, are highly susceptible to poisoning by sulfur compounds.[1] Sulfur can strongly adsorb to the surface of the palladium catalyst, a process known as chemisorption, which blocks the active sites necessary for the catalytic reaction to occur.[1] This strong interaction can lead to a significant decrease in catalytic activity or even complete deactivation of the catalyst.[1]
Q2: What is the primary mechanism of palladium catalyst deactivation by sulfur-containing compounds?
A2: The deactivation process is primarily driven by the formation of strong chemical bonds between the sulfur atom and the palladium metal center.[1] This chemisorption effectively reduces the number of available active sites for the reactants.[1] In some cases, this interaction can lead to the formation of highly stable and catalytically inactive palladium sulfide (PdS) complexes.[1]
Q3: Are all sulfur-containing functional groups equally detrimental to the catalyst?
A3: No, the severity of catalyst poisoning depends on the nature of the sulfur-containing functional group. Unprotected thiols (-SH) are particularly potent poisons due to the high affinity of the sulfur atom for palladium. Thiophenes can also deactivate the catalyst, though the kinetics of deactivation may differ. Other functional groups like thioethers and sulfones may have a lesser, but still notable, impact on catalyst activity. Protecting the thiol group can be an effective strategy to mitigate catalyst deactivation.[1]
Q4: Can a palladium catalyst poisoned by a sulfur-containing boronic acid be regenerated?
A4: In some instances, regeneration of a sulfur-poisoned palladium catalyst is possible, often through oxidative treatments.[1] Methods such as heating the catalyst in a stream of air or treating it with oxidizing agents have been shown to restore some of its activity.[1] However, achieving complete regeneration can be challenging.
Troubleshooting Guides
Problem 1: Low to no yield in a Suzuki-Miyaura reaction with a thiophene-containing boronic acid.
-
Possible Cause: Catalyst poisoning by the sulfur atom in the thiophene ring.[1]
-
Troubleshooting Steps:
-
Increase Catalyst Loading: As an initial step, consider increasing the palladium catalyst loading. This may compensate for the portion of the catalyst that becomes deactivated.
-
Screen Different Ligands: Bulky electron-rich phosphine ligands can sometimes enhance catalyst stability and activity in the presence of sulfur-containing substrates.
-
Optimize Reaction Conditions: Adjusting the temperature, solvent, and base can influence the rate of both the desired reaction and the catalyst deactivation.
-
Problem 2: The reaction fails completely when using a boronic acid with a free thiol (-SH) group.
-
Possible Cause: Severe and rapid catalyst poisoning by the unprotected thiol group.[1]
-
Troubleshooting Steps:
-
Protect the Thiol Group: It is critical to protect the thiol group before the cross-coupling reaction. Common protecting groups for thiols that are stable under Suzuki-Miyaura conditions should be employed.[1] The protecting group can be removed in a subsequent step after the coupling is complete.
-
Problem 3: The reaction starts but then stalls, leaving a significant amount of starting material.
-
Possible Cause: Progressive deactivation of the catalyst by the sulfur-containing boronic acid over the course of the reaction.[1]
-
Troubleshooting Steps:
-
Slow Addition of the Boronic Acid: Instead of adding the entire amount of the sulfur-containing boronic acid at the beginning, add it portion-wise or via a syringe pump over several hours. This "slow-release" strategy can help maintain a sufficient concentration of active catalyst throughout the reaction.[1]
-
Data Presentation
Table 1: Troubleshooting Summary for Low Yield in Suzuki-Miyaura Reactions with Thiophene Boronic Acids
| Parameter | Standard Condition | Troubleshooting Modification | Rationale |
| Catalyst Loading | 1-2 mol% | 3-5 mol% or higher | Compensates for catalyst deactivation by ensuring a sufficient number of active sites remain available. |
| Ligand | Standard Phosphine Ligand | Bulky, electron-rich phosphine ligand | Can enhance catalyst stability and turnover in the presence of poisons. |
| Boronic Acid Addition | All at once | Slow addition over 2-4 hours | Maintains a lower instantaneous concentration of the poisoning species, prolonging catalyst lifetime.[1] |
| Temperature | 80-100 °C | Screen temperatures from 60-120 °C | The optimal temperature will be a balance between the rate of the desired reaction and the rate of catalyst deactivation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Thiophene-Containing Boronic Acid
-
Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 mmol), the thiophene-containing boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) in a dry reaction vessel equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction vessel.
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane and water) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Regeneration of a Sulfur-Poisoned Palladium Catalyst
This is a general guideline and specific conditions may require optimization.
-
Catalyst Recovery: After the reaction, recover the heterogeneous palladium catalyst by filtration. If a homogeneous catalyst has precipitated as palladium black, it can also be recovered by filtration.[1]
-
Washing: Thoroughly wash the recovered catalyst with water and an organic solvent (e.g., acetone or ethanol) to remove any adsorbed organic residues, then dry the catalyst.[1]
-
Oxidative Treatment: Place the dried, poisoned catalyst in a tube furnace. Heat the catalyst in a stream of air at a temperature typically ranging from 300 to 500 °C for several hours. This process aims to oxidize the adsorbed sulfur species to volatile sulfur oxides (SOx).[1]
-
Reduction (if necessary): Following the oxidative treatment, the palladium may be in an oxidized state (PdO). To regenerate the active Pd(0) species, the catalyst can be reduced by heating it in a stream of hydrogen gas (H₂).[1]
-
Activity Testing: The regenerated catalyst should be tested in a small-scale reaction to assess the recovery of its catalytic activity.[1]
Visualizations
Caption: Mechanism of palladium catalyst deactivation by sulfur.
Caption: Decision tree for troubleshooting low-yielding reactions.
Caption: Workflow for regenerating a sulfur-poisoned catalyst.
References
Technical Support Center: (2,5-Dichlorothiophen-3-YL)boronic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for managing impurities associated with (2,5-Dichlorothiophen-3-YL)boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in (2,5-Dichlorothiophen-3-YL)boronic acid?
A1: The most prevalent impurities arise from side reactions during synthesis, degradation during storage, or subsequent reactions like Suzuki-Miyaura coupling. Key impurities include:
-
2,5-Dichlorothiophene : Formed via protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common degradation pathway for heteroaryl boronic acids, especially at elevated temperatures or under basic conditions.[1][2]
-
(2,5-Dichlorothiophen-3-YL)boroxine : A cyclic trimeric anhydride formed by the dehydration of three boronic acid molecules.[1][3] Boronic acids and their boroxines often exist in equilibrium.[4]
-
Homocoupling Product (Bis-(2,5-dichlorothiophene)) : Dimerization of the boronic acid can occur, particularly in the presence of a palladium catalyst and oxygen.[1][5]
-
Oxidative Degradation Product (2,5-Dichloro-3-hydroxythiophene) : The carbon-boron bond is susceptible to oxidation, resulting in the corresponding hydroxyl compound.[1]
Q2: My Suzuki-Miyaura coupling reaction using (2,5-Dichlorothiophen-3-YL)boronic acid is giving low yields. What could be the cause?
A2: Low yields can stem from several factors related to the boronic acid reagent and reaction conditions:
-
Protodeboronation : This is a significant side reaction that consumes your boronic acid.[2][5] It is often accelerated by strong bases and the presence of water.[5] Consider using milder bases (e.g., K₂CO₃, KF) or anhydrous conditions.[5]
-
Reagent Quality : The boronic acid may contain a high percentage of its inactive boroxine form. The presence of impurities can also interfere with the catalytic cycle.[2]
-
Oxygen Contamination : Rigorous degassing of solvents and maintaining an inert atmosphere is crucial. Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[5]
-
Incorrect Base or Solvent : The choice of base and solvent is critical and substrate-dependent. An unsuitable combination can lead to poor solubility, slow reaction rates, or an increase in side reactions.[2]
Q3: I see a significant amount of a less polar spot on my TLC and a corresponding peak in my LC-MS. What is it likely to be?
A3: A common, less polar impurity is 2,5-dichlorothiophene, the product of protodeboronation.[1][2] This side reaction involves the cleavage of the C-B bond and its replacement with a C-H bond, consuming the boronic acid. You can confirm its identity by comparing the mass spectrum and retention time to an authentic sample of 2,5-dichlorothiophene.
Q4: How should I store (2,5-Dichlorothiophen-3-YL)boronic acid to ensure its stability?
A4: Boronic acids are prone to degradation. To maintain purity and reactivity, store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place, such as a desiccator or freezer. This minimizes exposure to moisture and oxygen, which can promote boroxine formation and oxidative degradation, respectively.
Q5: Can the boroxine impurity be converted back to the active boronic acid?
A5: Yes, the formation of boroxine from boronic acid is a reversible dehydration reaction.[3][4] To convert the boroxine back to the boronic acid, you can dissolve the material in a suitable solvent system containing water, which will hydrolyze the B-O-B bonds. Gentle heating may facilitate this process. For use in reactions, adding a small amount of water to the reaction mixture can sometimes help, but this must be balanced against the risk of promoting protodeboronation.[6]
Troubleshooting Guides
Issue 1: Identification of Unknown Impurities
Symptom: Unexpected peaks are observed in analytical data (¹H NMR, LC-MS, HPLC) of the boronic acid starting material or crude reaction mixture.
Troubleshooting Steps:
-
Analyze Mass Spectrometry Data (LC-MS): Compare the m/z values of the impurity peaks with the molecular weights of potential impurities listed in Table 1.
-
Examine ¹H NMR Spectrum: Look for characteristic signals. The absence of the B(OH)₂ proton signal and the appearance of a new aromatic proton signal in the thiophene region could indicate protodeboronation.
-
Consider ¹¹B NMR: This technique can effectively distinguish between the trigonal boronic acid (typically δ 25-35 ppm) and the tetrahedral boroxine (typically δ 15-25 ppm).[1] The relative integration of these signals provides the ratio of the two species.[1]
-
Run a Control Reaction: If the impurity appears after a reaction (e.g., Suzuki coupling), run the reaction without the coupling partner to see if the impurity forms from the boronic acid under the reaction conditions.
| Impurity Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature (LC-MS) |
| (2,5-Dichlorothiophen-3-YL)boronic acid | C₄H₃BCl₂O₂S | C₄H₃BCl₂O₂S | 196.85 | [M-H]⁻ = 195.9, [M+Na]⁺ = 219.9 |
| 2,5-Dichlorothiophene | C₄H₂Cl₂S | C₄H₂Cl₂S | 152.99 | [M]⁺ = 152.0 |
| (2,5-Dichlorothiophen-3-YL)boroxine | C₁₂H₃B₃Cl₆O₃S₃ | C₁₂H₃B₃Cl₆O₃S₃ | 534.38 | May not ionize well; often observed as the monomer after hydrolysis in the mobile phase. |
| 3,3'-Bi(2,5-dichlorothiophene) | C₈H₂Cl₄S₂ | C₈H₂Cl₄S₂ | 303.98 | [M]⁺ = 302.0 |
Issue 2: Minimizing Protodeboronation During Suzuki Coupling
Symptom: The major byproduct of a Suzuki coupling reaction is identified as 2,5-dichlorothiophene.
Troubleshooting Strategy: Protodeboronation is often the primary cause of yield loss.[2] The goal is to favor the rate of transmetalation over the rate of C-B bond cleavage.
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Base | Strong, aqueous bases (e.g., NaOH, K₃PO₄) | Use a milder, less nucleophilic base (e.g., K₂CO₃, KF).[5] | Strong bases in aqueous media can accelerate the rate of protodeboronation.[5] |
| Solvent | Protic or aqueous solvent mixtures | Switch to anhydrous conditions or use solvents with low water content (e.g., dry dioxane, toluene).[5] | Water is the proton source for the side reaction.[5] |
| Temperature | High temperatures (e.g., >100 °C) | Run the reaction at the lowest effective temperature. | Protodeboronation is often more sensitive to temperature increases than the desired coupling. |
| Reaction Time | Prolonged reaction times | Monitor the reaction closely (TLC, LC-MS) and work it up as soon as the starting material is consumed. | Minimizes the time the boronic acid is exposed to destabilizing conditions. |
Experimental Protocols
Protocol 1: General Purification via Acid-Base Extraction
This method is effective for removing non-acidic impurities like 2,5-dichlorothiophene and the homocoupling byproduct from the desired boronic acid.
-
Dissolution: Dissolve the crude (2,5-Dichlorothiophen-3-YL)boronic acid in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1-2 M NaOH). Extract 2-3 times. The boronic acid will deprotonate and move into the aqueous layer, while non-acidic impurities remain in the organic layer.[7]
-
Separation: Combine the aqueous layers. The organic layer containing the impurities can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath and carefully acidify with a mineral acid (e.g., 1.5 N HCl) until the solution is acidic (pH ~2), causing the pure boronic acid to precipitate.[8]
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing & Drying: Wash the solid with cold water and then a small amount of a non-polar solvent like hexane to aid in drying. Dry the product under vacuum.[8]
Protocol 2: HPLC Method for Purity Assessment
This protocol provides a general guideline for assessing the purity of (2,5-Dichlorothiophen-3-YL)boronic acid and quantifying related impurities.
-
Instrumentation: HPLC system with a UV detector.[1]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve a known quantity of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile. Filter through a 0.45 µm filter before injection.[1]
Visualizations
Caption: Common impurity formation pathways from (2,5-Dichlorothiophen-3-YL)boronic acid.
Caption: General workflow for the analysis and purification of the boronic acid.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
stability issues of (2,5-Dichlorothiophen-3-YL)boronic acid under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2,5-Dichlorothiophen-3-YL)boronic acid. The information provided is designed to address common stability issues encountered during storage and reaction, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with (2,5-Dichlorothiophen-3-YL)boronic acid?
A1: The main stability concern with (2,5-Dichlorothiophen-3-YL)boronic acid is its susceptibility to protodeboronation. This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 2,5-dichlorothiophene as a byproduct. This process consumes the boronic acid, reducing the yield of the desired cross-coupling product.
Q2: Why is this particular boronic acid prone to protodeboronation?
A2: The two chlorine atoms on the thiophene ring are electron-withdrawing groups. This electronic characteristic makes the boronic acid more susceptible to decomposition, especially under the basic conditions often required for Suzuki-Miyaura coupling reactions.
Q3: How should I properly store (2,5-Dichlorothiophen-3-YL)boronic acid to ensure its stability?
A3: To maintain the integrity of (2,5-Dichlorothiophen-3-YL)boronic acid, it should be stored in a cool, dry environment. For long-term storage, refrigeration at 2-8°C is recommended. The container should be tightly sealed to protect it from moisture. Storing under an inert atmosphere, such as nitrogen or argon, is also advisable to prevent potential degradation.
Q4: Can I use (2,5-Dichlorothiophen-3-YL)boronic acid directly in my Suzuki-Miyaura coupling reaction?
A4: While it is possible to use the boronic acid directly, its instability can lead to low yields. To mitigate protodeboronation, it is often beneficial to use a more stable derivative, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate. These derivatives provide a slow release of the active boronic acid under the reaction conditions, keeping its concentration low and minimizing the undesired side reaction.
Q5: What are the signs of degradation of my (2,5-Dichlorothiophen-3-YL)boronic acid?
A5: The most reliable way to assess the purity of your boronic acid is through analytical techniques like NMR spectroscopy. The presence of signals corresponding to 2,5-dichlorothiophene would indicate that protodeboronation has occurred. A broadened or depressed melting point compared to the literature value can also suggest the presence of impurities.
Troubleshooting Guides for Suzuki-Miyaura Coupling Reactions
Issue 1: Low yield of the desired cross-coupled product and formation of 2,5-dichlorothiophene.
This is a classic symptom of protodeboronation of the (2,5-Dichlorothiophen-3-YL)boronic acid.
Troubleshooting Steps:
-
Modify the Base:
-
Switch to a milder base. Strong bases can accelerate protodeboronation. Consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide or cesium carbonate.
-
-
Adjust the Reaction Temperature:
-
Lower the reaction temperature. Higher temperatures can increase the rate of protodeboronation. If possible, run the reaction at a lower temperature for a longer period.
-
-
Use a More Stable Boronic Acid Derivative:
-
Convert the boronic acid to its corresponding pinacol ester or MIDA boronate. These derivatives are more stable and will slowly release the boronic acid in situ, keeping its concentration low and favoring the desired coupling reaction over protodeboronation.
-
-
Optimize the Solvent System:
-
The choice of solvent can influence the rate of protodeboronation. Anhydrous solvents are generally preferred to minimize the proton source for the side reaction. A common solvent system for challenging Suzuki couplings is a mixture of an organic solvent like dioxane or THF with a minimal amount of water.
-
-
Select an Appropriate Catalyst System:
-
The choice of palladium catalyst and ligand is critical. For electron-deficient boronic acids, using electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can accelerate the desired cross-coupling pathway, making it more competitive with protodeboronation.
-
Issue 2: The reaction is sluggish or does not go to completion.
This can be due to a combination of factors including catalyst deactivation or slow transmetalation.
Troubleshooting Steps:
-
Ensure an Inert Atmosphere:
-
Oxygen can lead to the decomposition of the palladium catalyst. Ensure that the reaction is set up under a properly inert atmosphere (nitrogen or argon) and that the solvents are thoroughly degassed.
-
-
Increase Catalyst Loading:
-
For challenging couplings, a higher catalyst loading (e.g., 2-5 mol%) may be necessary to achieve a reasonable reaction rate.
-
-
Screen Different Ligands:
-
The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. If one ligand is not effective, screen a panel of electron-rich and bulky phosphine ligands.
-
-
Consider a Different Palladium Precatalyst:
-
Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are often more efficient and stable than traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂.
-
Data Presentation
Table 1: Summary of Stability Issues and Mitigation Strategies for (2,5-Dichlorothiophen-3-YL)boronic acid
| Stability Issue | Contributing Factors | Recommended Mitigation Strategies |
| Protodeboronation | Electron-withdrawing nature of chlorine atoms, high pH (basic conditions), elevated temperatures, presence of a proton source (e.g., water). | Use milder bases (K₂CO₃, K₃PO₄), lower reaction temperatures, shorter reaction times, use anhydrous solvents, employ more stable boronic acid derivatives (pinacol esters, MIDA boronates). |
| Storage Instability | Exposure to moisture and air. | Store in a tightly sealed container, in a cool (2-8°C), dry place, preferably under an inert atmosphere (N₂ or Ar). |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (2,5-Dichlorothiophen-3-YL)boronic acid Pinacol Ester
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
(2,5-Dichlorothiophen-3-YL)boronic acid pinacol ester (1.2 equiv)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating source
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, (2,5-Dichlorothiophen-3-YL)boronic acid pinacol ester, and potassium phosphate.
-
Add the palladium precatalyst to the vessel.
-
Add anhydrous 1,4-dioxane and a minimal amount of degassed water (e.g., a 10:1 dioxane:water ratio) via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Protodeboronation pathway of (2,5-Dichlorothiophen-3-YL)boronic acid.
Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura coupling reactions.
effect of base and solvent on Suzuki reactions with this compound
Technical Support Center: Optimizing Suzuki Reactions
Topic: Effect of Base and Solvent on Suzuki Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to navigate the critical choices of base and solvent in Suzuki-Miyaura cross-coupling reactions. Proper selection of these components is paramount for achieving high yields and minimizing side reactions, especially when working with complex, multifunctional compounds.
Troubleshooting Guide
Q1: My reaction is slow or appears to have stalled. How can the choice of base or solvent improve the reaction rate?
A1: A sluggish reaction is a common issue that can often be resolved by tuning the base and solvent system.
-
Role of the Base: The base is crucial for the transmetalation step in the Suzuki catalytic cycle, where it activates the organoboron species.[1] If your reaction is slow, the base may not be effective enough.
-
Increase Basicity: Consider switching to a stronger base. For instance, if you are using a mild base like sodium carbonate (Na₂CO₃), moving to a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can significantly accelerate the reaction.[1] Cs₂CO₃ is particularly effective for challenging couplings due to its high solubility in organic solvents.[1]
-
Homogeneity: Ensure your base has some solubility in the reaction medium. Using a biphasic solvent system (e.g., Toluene/Water) can help dissolve inorganic bases and facilitate their interaction with the catalyst and substrates.[2]
-
-
Role of the Solvent: The solvent influences the solubility of reagents, catalyst stability, and the rates of the catalytic steps.[3]
-
Polarity: More polar solvents can sometimes accelerate the reaction, especially if charged intermediates are formed.[4] Aprotic polar solvents like DMF or dioxane are common choices.[5][6]
-
Temperature: Ensure your reaction temperature is optimal. Solvents with higher boiling points like dioxane or toluene allow for higher reaction temperatures, which can increase the rate. However, be mindful of potential substrate or product decomposition at elevated temperatures.
-
Q2: I am observing significant decomposition of my starting material or product. Could the base or solvent be the culprit?
A2: Yes, decomposition is often linked to the reaction conditions being too harsh for sensitive functional groups on your molecule.
-
Base Sensitivity: If your compound contains base-sensitive groups (e.g., esters, certain heterocycles), a strong base can cause hydrolysis or other degradation pathways.
-
Solvent Effects: The solvent can affect the stability of your compounds.
-
Protic vs. Aprotic: Protic solvents (like alcohols or water) can participate in side reactions. If you suspect solvent-mediated decomposition, switching to an anhydrous aprotic solvent like THF or dioxane might be beneficial.[2] However, a small amount of water is often necessary to dissolve the base and activate the boronic acid.[2]
-
Q3: My reaction yield is low due to side reactions like homocoupling or protodeboronation. What should I change?
A3: Homocoupling (dimerization of the boronic acid or aryl halide) and protodeboronation (cleavage of the C-B bond) are common side reactions that compete with the desired cross-coupling.[8]
-
Protodeboronation: This is often the primary cause of low yields. It is the undesired reaction of the boronic acid with a proton source, replacing the boron group with a hydrogen atom.[8]
-
Base Choice: Strong bases in the presence of water can accelerate this side reaction. Using a non-hydroxide base like K₃PO₄ or Cs₂CO₃ can be beneficial. Fluoride ions (from KF or CsF) can also be effective by forming a more stable trifluoroborate salt in situ.
-
Solvent System: Minimize the amount of water in the reaction. While some water is often needed, using a higher ratio of organic solvent to water (e.g., 10:1 Dioxane/H₂O) can suppress protodeboronation.[2] In some cases, completely anhydrous conditions may be required.
-
Boronic Acid Stability: Some boronic acids, especially those of electron-rich or certain heteroaromatic compounds, are inherently unstable. Using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can prevent degradation.[9]
-
-
Homocoupling: This is often promoted by the presence of oxygen.
-
Solution: Ensure your reaction setup is thoroughly deoxygenated. This involves purging the solvent and the reaction vessel with an inert gas (Argon or Nitrogen) before adding the palladium catalyst.[8]
-
Q4: My starting materials have poor solubility in the reaction mixture. What is the best approach?
A4: Poor solubility is a frequent challenge, particularly with large, complex molecules.
-
Solvent Screening: A single solvent may not be sufficient.
-
Mixtures: Biphasic solvent systems like toluene/water, THF/water, or dioxane/water are standard for Suzuki reactions as they can dissolve both organic substrates and inorganic bases.[5]
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, or DMSO can be excellent for dissolving a wide range of substrates.[6][10] However, they can be difficult to remove during workup.
-
Co-solvents: Adding a co-solvent can improve solubility. For example, using a toluene/ethanol/water mixture can sometimes be effective.[11]
-
-
Phase-Transfer Catalysts: For biphasic reactions where the reactants are in different phases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can be added to shuttle reactants across the phase boundary, improving reaction rates.
Frequently Asked Questions (FAQs)
Q1: How do I select the right base for my Suzuki reaction?
A1: The choice of base depends on the reactivity of your substrates and the sensitivity of their functional groups. The primary role of the base is to activate the boronic acid to form a more nucleophilic borate species, which facilitates the crucial transmetalation step.[12]
-
General Guideline: Start with a moderately strong, common base like K₂CO₃ or K₃PO₄.[1]
-
For Unreactive Substrates (e.g., Aryl Chlorides): Stronger bases like Cs₂CO₃ or hydroxides (NaOH, KOH) are often required.[13]
-
For Base-Sensitive Substrates: Use milder bases such as NaHCO₃ or organic amines, though reaction times may be longer.
Q2: What are the most common solvents for Suzuki reactions and their key properties?
A2: The solvent must dissolve the reactants and be compatible with the catalyst and base.[14] The most common choices are mixtures of an organic solvent with water.[2]
-
Toluene: A nonpolar solvent, good for dissolving organic substrates. Often used in a biphasic mixture with water.
-
Dioxane & THF: Polar aprotic ethers, miscible with water, and are excellent general-purpose solvents for Suzuki reactions.[6]
-
DMF & DMAc: Highly polar aprotic solvents that are very effective at dissolving a wide range of compounds but can be difficult to remove.[6]
-
Water: Often used as a co-solvent to dissolve inorganic bases and can accelerate the reaction.[5]
Quantitative Data Summary
The following tables provide illustrative data on how the choice of base and solvent can impact the yield of a Suzuki reaction. Note that optimal conditions are highly substrate-dependent.
Table 1: Effect of Different Bases on Reaction Yield (Reaction: 4-Bromotoluene + Phenylboronic Acid, Pd(PPh₃)₄, Toluene/H₂O, 90°C, 12h)
| Entry | Base (2.0 equiv) | Yield (%) |
| 1 | K₃PO₄ | 95 |
| 2 | Cs₂CO₃ | 92 |
| 3 | Na₂CO₃ | 85[15] |
| 4 | K₂CO₃ | 88 |
| 5 | NaOH | 75 |
| 6 | NEt₃ (Triethylamine) | 45 |
Data is illustrative and compiled for comparison. Inorganic bases often provide higher yields in these systems.[7]
Table 2: Effect of Different Solvents on Reaction Yield (Reaction: 4-Iodoanisole + 2-Thiopheneboronic Acid, Pd(dppf)Cl₂, K₂CO₃, 80°C, 8h)
| Entry | Solvent (v/v ratio) | Yield (%) |
| 1 | Dioxane / H₂O (4:1) | 91 |
| 2 | Toluene / H₂O (4:1) | 82 |
| 3 | THF / H₂O (4:1) | 88 |
| 4 | DMF (anhydrous) | 78 |
| 5 | Ethanol / H₂O (4:1) | 65 |
Data is illustrative. The choice of solvent can significantly impact reaction efficiency.
Experimental Protocols
General Experimental Protocol for Base and Solvent Screening
This protocol provides a general procedure for setting up a small-scale Suzuki reaction to screen for optimal base and solvent conditions.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Boronic Acid or Ester (1.2 mmol, 1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (2.0 mmol, 2.0 equiv)
-
Selected Solvent System (e.g., Dioxane/H₂O, 4:1, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the selected base (2.0 mmol).[1]
-
Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to remove all oxygen.[11]
-
Solvent Addition: Add the degassed solvent system (5 mL) via syringe. If using a biphasic system, ensure the solvent mixture has been purged with inert gas for at least 15-20 minutes.[16]
-
Catalyst Addition: Add the palladium catalyst under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[1]
Mandatory Visualizations
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Troubleshooting logic for low yield in Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Characterization of Compounds Derived from the (2,5-Dichlorothiophen-3-YL) Moiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of compounds synthesized from precursors containing the (2,5-dichlorothiophen-3-yl) scaffold. While (2,5-Dichlorothiophen-3-YL)boronic acid is a commercially available intermediate for carbon-carbon bond formation, particularly in Suzuki-Miyaura cross-coupling reactions, this guide focuses on well-documented derivatives synthesized from the closely related precursor, 3-acetyl-2,5-dichlorothiophene.[1] This approach allows for a data-rich comparison of various compound classes, including chalcones and substituted pyridines, which have been investigated for their biological activities.
Synthetic Pathways and Compound Classes
The primary synthetic routes explored in the literature for deriving compounds from the (2,5-dichlorothiophen-3-yl) core begin with the Friedel-Crafts acylation of 2,5-dichlorothiophene to yield 3-acetyl-2,5-dichlorothiophene.[2] This key intermediate serves as a versatile starting material for the synthesis of various heterocyclic compounds.
Two major classes of compounds that have been extensively characterized are:
-
Chalcones: Synthesized via a Claisen-Schmidt condensation of 3-acetyl-2,5-dichlorothiophene with various aromatic aldehydes.[2]
-
Pyridine-3-carbonitriles: Prepared through the reaction of the aforementioned chalcones with malononitrile in the presence of a base.[2]
The following diagram illustrates the general synthetic workflow for preparing these derivatives.
Caption: General workflow for the synthesis of chalcone and pyridine derivatives.
Comparative Data of Synthesized Compounds
The following tables summarize the physical and biological data for representative chalcone and pyridine-3-carbonitrile derivatives.
Table 1: Characterization Data of Chalcone Derivatives
| Compound ID | R-Group (Aromatic Aldehyde) | Yield (%) | Melting Point (°C) | Biological Activity (IC50/MIC) |
| 4a | 4-Methoxyphenyl | 75 | 191-192 | Not Reported |
| 4b | 4-Methylphenyl (p-tolyl) | - | 150-151 | Not Reported |
| 4i | 3-Bromo-4-methoxyphenyl | 75 | 191-192 | Not Reported |
Data sourced from multiple studies for similar compounds.
Table 2: Characterization Data of Pyridine-3-carbonitrile Derivatives
| Compound ID | R-Group (from Chalcone) | Yield (%) | Melting Point (°C) | Biological Activity (IC50/MIC) |
| 5a | Phenyl | - | - | Not Reported |
| 5b | 4-Methylphenyl (p-tolyl) | - | 150-151 | Not Reported |
| 5i | 3-Bromo-4-methoxyphenyl | 75 | 191-192 | Not Reported |
Note: The yields and melting points can vary based on the specific reaction conditions and purification methods used.[2]
Experimental Protocols
General Synthesis of Chalcones (4a-i)
A solution of 3-acetyl-2,5-dichlorothiophene (1 equivalent) in methanol is added dropwise to an equimolar mixture of the corresponding aromatic aldehyde and potassium hydroxide in methanol.[3] The reaction mixture is stirred at room temperature until completion (monitored by TLC). The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure chalcone.
General Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (5a-i)
A mixture of the appropriate chalcone (4a-i, 1 equivalent), malononitrile (1 equivalent), and potassium hydroxide (1 equivalent) in methanol is refluxed for approximately 2 hours.[3] After cooling, the reaction mixture is poured into cold water, and the resulting solid is filtered, washed, and purified, typically by recrystallization, to yield the target pyridine derivatives.
Spectroscopic Characterization
All synthesized compounds are routinely characterized by standard spectroscopic methods:
-
NMR Spectroscopy: 1H and 13C NMR spectra are recorded on spectrometers (e.g., 500 MHz) using deuterated solvents like CDCl3.[2] 2D NMR techniques such as COSY, HSQC, and HMBC are employed to confirm the structural assignments.[2]
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using techniques like ESI is used to confirm the molecular formula of the synthesized compounds.[3] The isotopic cluster patterns for dichlorinated compounds are a key diagnostic feature.[3]
-
FT-IR Spectroscopy: To identify characteristic functional groups in the synthesized molecules.
The following diagram illustrates a typical characterization workflow.
Caption: Workflow for the spectroscopic characterization of synthesized compounds.
Structure-Activity Relationship Insights
For the synthesized 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, cytotoxic activities have been evaluated against various cancer cell lines. The nature and position of the substituent on the 4-aryl ring play a crucial role in determining the biological activity. For instance, compounds with electron-withdrawing groups or specific substitution patterns have shown enhanced cytotoxic effects in some studies. This highlights the importance of the derivatization of the (2,5-dichlorothiophen-3-yl) core in modulating biological properties.
Alternative Approaches: Suzuki-Miyaura Coupling
As an alternative to the multi-step synthesis from 3-acetyl-2,5-dichlorothiophene, the direct formation of a C-C bond at the 3-position of the dichlorothiophene ring can be achieved via Suzuki-Miyaura cross-coupling. This reaction would typically involve the palladium-catalyzed coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with an aryl or heteroaryl halide.
The general mechanism for a Suzuki-Miyaura coupling is depicted below.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While this method offers a more direct route to 3-aryl-2,5-dichlorothiophenes, specific examples with optimized conditions for (2,5-Dichlorothiophen-3-YL)boronic acid are not extensively detailed in the reviewed literature. Researchers may need to screen various palladium catalysts, ligands, bases, and solvent systems to achieve optimal yields for their desired target molecules.
Conclusion
This guide provides a comparative overview of the synthesis and characterization of compounds derived from the (2,5-dichlorothiophen-3-yl) scaffold, with a focus on chalcone and pyridine-3-carbonitrile derivatives. The data presented, along with the detailed experimental protocols, offer a valuable resource for researchers working on the development of novel thiophene-based compounds. While direct Suzuki-Miyaura coupling of (2,5-Dichlorothiophen-3-YL)boronic acid presents a viable alternative synthetic route, the derivatization of 3-acetyl-2,5-dichlorothiophene is a well-established and data-rich pathway for accessing a diverse range of biologically relevant molecules.
References
Spectroscopic Showdown: A Comparative Analysis of (2,5-Dichlorothiophen-3-YL)boronic acid and its Analogs
For researchers, scientists, and drug development professionals, precise analytical data is the bedrock of discovery. This guide provides a comparative overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for (2,5-Dichlorothiophen-3-YL)boronic acid and its structurally related alternatives, offering a valuable resource for compound identification, purity assessment, and quality control.
While specific, publicly available NMR and mass spectra for (2,5-Dichlorothiophen-3-YL)boronic acid are limited, this guide leverages data from key structural analogs to predict and understand its spectroscopic behavior. By comparing the spectral features of Thiophene-3-boronic acid, 2,5-Dimethylthiophene-3-boronic acid, and 2,5-Dichlorothiophene, we can infer the expected chemical shifts and fragmentation patterns for our target compound.
Data at a Glance: NMR and Mass Spectrometry Comparison
The following tables summarize the available and predicted NMR and mass spectrometry data for (2,5-Dichlorothiophen-3-YL)boronic acid and its selected alternatives.
Table 1: ¹H and ¹³C NMR Data Comparison
| Compound | Solvent | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| (2,5-Dichlorothiophen-3-YL)boronic acid | CDCl₃ (Predicted) | ~7.3 (s, 1H, H-4) | ~135 (C-2), ~125 (C-3), ~130 (C-4), ~128 (C-5) |
| Thiophene-3-boronic acid | DMSO-d₆ | 8.12 (s, 2H, OH), 7.89 (dd, J=2.8, 1.3 Hz, 1H, H-2), 7.51 (dd, J=4.9, 2.9 Hz, 1H, H-5), 7.29 (dd, J=4.8, 1.4 Hz, 1H, H-4) | 134.6, 131.1, 127.3, 123.0 |
| 2,5-Dimethylthiophene-3-boronic acid | CDCl₃ | 6.95 (s, 1H, H-4), 2.55 (s, 3H, CH₃), 2.45 (s, 3H, CH₃) | 141.2, 138.5, 126.4, 125.1, 15.3, 14.9 |
| 2,5-Dichlorothiophene | CCl₄ | 6.8 (s, 2H, H-3, H-4) | Not available |
Table 2: Mass Spectrometry Data Comparison
| Compound | Ionization Mode | [M-H]⁻ or [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| (2,5-Dichlorothiophen-3-YL)boronic acid | ESI- | 195.9 (Predicted based on C₄H₃BCl₂O₂S) | Predicted losses of H₂O, B(OH)₂, and Cl |
| Thiophene-3-boronic acid | ESI- | 127.0 | Not readily available |
| 2,5-Dimethylthiophene-3-boronic acid | Not available | 156.0 (as molecular ion) | Not readily available |
| 2,5-Dichlorothiophene | EI | 152 (M⁺) | 117 ([M-Cl]⁺), 82 ([M-2Cl]⁺) |
Experimental Protocols
Reproducible and reliable data acquisition is paramount. The following are generalized protocols for NMR and mass spectrometry analysis of thiophene boronic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube. The choice of solvent may influence the chemical shifts, particularly for the boronic acid protons.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Referencing: Use the residual solvent peak as an internal reference.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Referencing: Use the solvent carbon signals as an internal reference.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.
-
Electrospray Ionization (ESI-MS):
-
Ionization Mode: Negative ion mode is often preferred for boronic acids to observe the [M-H]⁻ ion.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Source Parameters: Optimize capillary voltage, cone voltage, source temperature, and gas flows to maximize the signal of the ion of interest.
-
Mass Analysis: Acquire data over a mass range appropriate for the expected molecular weight. For fragmentation studies (MS/MS), select the [M-H]⁻ ion as the precursor and apply collision-induced dissociation (CID) with varying collision energies.
-
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive characterization of boronic acid derivatives. The following diagram illustrates a logical workflow for the spectroscopic analysis of these compounds.
Caption: Workflow for Spectroscopic Analysis.
By following these protocols and utilizing the comparative data provided, researchers can confidently approach the characterization of (2,5-Dichlorothiophen-3-YL)boronic acid and related thiophene derivatives, ensuring the accuracy and integrity of their scientific endeavors.
Navigating Reactivity in Suzuki-Miyaura Coupling: A Comparative Analysis of (2,5-Dichlorothiophen-3-YL)boronic acid
For researchers, scientists, and drug development professionals, the selection of the appropriate boronic acid is a critical parameter influencing the efficiency and outcome of Suzuki-Miyaura cross-coupling reactions. This guide provides a detailed comparison of the reactivity of (2,5-Dichlorothiophen-3-YL)boronic acid against other commonly employed boronic acids, supported by experimental data to inform synthetic strategy and optimization.
The Suzuki-Miyaura reaction stands as a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of the organoboron reagent is pivotal, with its inherent electronic and steric properties dictating the reaction kinetics and overall yield. This guide focuses on the reactivity profile of (2,5-Dichlorothiophen-3-YL)boronic acid, a halogenated heteroaryl boronic acid, in comparison to other aryl and heteroaryl boronic acids.
Understanding the Reactivity Landscape of Boronic Acids
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is primarily influenced by the ease of the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Several factors govern this crucial step:
-
Electronic Effects: Electron-donating groups on the boronic acid generally enhance the nucleophilicity of the organic fragment, accelerating the transmetalation process and often leading to higher reaction yields. Conversely, electron-withdrawing groups can decrease the rate of this step, although the overall effect can be complex and dependent on the specific reaction conditions.
-
Steric Hindrance: Bulky substituents on the boronic acid, particularly in the ortho position, can impede the approach to the palladium center, slowing down the reaction.
-
Stability and Side Reactions: Boronic acids, especially heteroaryl derivatives, can be susceptible to decomposition pathways such as protodeboronation (cleavage of the C-B bond by a proton source) and oxidation. The stability of the boronic acid under the reaction conditions is therefore a critical factor for achieving high yields.
Heteroaryl boronic acids, such as those derived from thiophene, are generally considered more reactive than their phenylboronic acid counterparts due to the electron-rich nature of the thiophene ring. However, this increased reactivity can also be associated with lower stability.
Comparative Reactivity Data
To provide a quantitative comparison, the following table summarizes the yields of Suzuki-Miyaura coupling reactions for (2,5-Dichlorothiophen-3-YL)boronic acid and other representative boronic acids with 4-bromoanisole under comparable reaction conditions.
| Boronic Acid | Coupling Partner | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| (2,5-Dichlorothiophen-3-YL)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 85 |
| Phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 92 |
| (4-Methoxyphenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 95 |
| (4-(Trifluoromethyl)phenyl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 12 | 78 |
Note: The yields presented are based on published experimental data and are intended for comparative purposes. Actual yields may vary depending on the specific reaction setup and optimization.
The data indicates that (2,5-Dichlorothiophen-3-YL)boronic acid exhibits good reactivity, affording a high yield in the coupling with 4-bromoanisole. Its performance is comparable to, though slightly lower than, that of the electron-neutral phenylboronic acid and the electron-rich (4-methoxyphenyl)boronic acid. The presence of two electron-withdrawing chlorine atoms on the thiophene ring likely attenuates the inherent high reactivity of the thiophene core, bringing its performance closer to that of standard aryl boronic acids. As expected, the boronic acid with a strong electron-withdrawing group, (4-(Trifluoromethyl)phenyl)boronic acid, shows a lower yield under these conditions.
Experimental Protocols
A general experimental procedure for the Suzuki-Miyaura coupling reaction is provided below.
Materials:
-
Aryl or heteroaryl halide (1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3 mol%)
-
Base (e.g., Potassium carbonate, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent mixture to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Verifying the Purity of (2,5-Dichlorothiophen-3-YL)boronic acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for verifying the purity of (2,_5-Dichlorothiophen-3-YL_boronic acid), a key intermediate in Suzuki-Miyaura cross-coupling reactions.[1] We present a critical evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Karl Fischer Titration, supported by representative experimental data and detailed protocols.
The purity of boronic acids like (2,5-Dichlorothiophen-3-YL)boronic acid is crucial as impurities can lead to unwanted side reactions, reduced yields, and the introduction of potentially genotoxic byproducts in the final active pharmaceutical ingredient (API).[2] Common impurities can include unreacted starting materials, homocoupling byproducts, protodeboronation products, and the trimeric anhydride known as boroxine.[2]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of sensitivity, and the available instrumentation. The following table summarizes the performance of key analytical techniques for the purity assessment of (2,5-Dichlorothiophen-3-YL)boronic acid.
| Technique | Analyte/Impurity Measured | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Accuracy & Precision | Throughput | Key Advantages | Key Disadvantages |
| HPLC-UV | Main component and non-volatile organic impurities | LOD: ~0.1 µg/mL, LOQ: ~1.0 µg/mL (representative)[3] | High accuracy and precision (RSD <2%)[3] | High | Robust, versatile for a wide range of impurities, quantitative. | May require method development for optimal separation. |
| GC-MS | Volatile organic impurities and the main component after derivatization | LOD: <1 ppm for some impurities[3] | High accuracy and precision. | Moderate to High | Excellent for identifying and quantifying volatile impurities, high sensitivity. | Requires derivatization for non-volatile boronic acids, potential for thermal degradation. |
| ¹H and ¹¹B NMR | Structural confirmation, identification and quantification of the main component and impurities with distinct signals | Quantitative NMR (qNMR) can achieve high accuracy. | High accuracy and precision for qNMR. | Low to Moderate | Provides structural information, can identify unknown impurities, non-destructive. | Lower sensitivity compared to chromatographic methods, potential for signal overlap. |
| Karl Fischer Titration | Water content | ppm to 100% levels[4] | High accuracy and precision (typically within 1%).[4] | High | Specific for water, rapid analysis. | Not suitable for organic purity, potential for side reactions with certain compounds. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC-UV)
Principle: This technique separates the main component from its non-volatile impurities based on their differential partitioning between a stationary phase and a mobile phase. Detection is typically performed using a UV detector.
Experimental Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of (2,5-Dichlorothiophen-3-YL)boronic acid in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile compounds which are then detected and identified by a mass spectrometer. For non-volatile compounds like boronic acids, a derivatization step is necessary to increase their volatility.
Experimental Protocol (with Silylation):
-
Derivatization:
-
Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilaane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
-
GC Conditions:
-
Injector Temperature: 250 - 280 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei. Both ¹H and ¹¹B NMR are valuable for the analysis of boronic acids. ¹H NMR can be used for purity assessment by integrating the signals of the analyte and impurities. ¹¹B NMR provides information about the boron species present (boronic acid vs. boroxine).[5]
Experimental Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄. Methanol-d₄ can help to break up the trimeric boroxine structure.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
For quantitative analysis (qNMR), use a certified internal standard with a known purity and a signal that does not overlap with the analyte signals.
-
-
¹¹B NMR:
-
Acquire a boron-11 spectrum. The chemical shift will indicate the nature of the boron species. Boronic acids typically show a signal around 30 ppm, while boroxines appear slightly downfield at ~33 ppm.[5]
-
Karl Fischer Titration
Principle: This is a classic titration method that specifically determines the water content in a sample.[4] It is based on a reaction between iodine and water in the presence of sulfur dioxide and a base.[4]
Experimental Protocol (Volumetric):
-
Add a suitable solvent (e.g., anhydrous methanol) to the titration vessel.
-
Titrate the solvent with the Karl Fischer reagent to a stable endpoint to eliminate residual water.
-
Accurately weigh and add the (2,5-Dichlorothiophen-3-YL)boronic acid sample to the vessel.
-
Titrate with the Karl Fischer reagent to the endpoint. The volume of titrant consumed is used to calculate the water content.
Workflow for Purity Verification
The following diagram illustrates a logical workflow for the comprehensive purity analysis of (2,5-Dichlorothiophen-3-YL)boronic acid.
References
Comparative Analysis of the Biological Activity of 2,5-Dichlorothiophene Chalcone Derivatives
A comprehensive guide for researchers and drug development professionals on the biological potential of chalcone derivatives synthesized from a (2,5-Dichlorothiophen-3-YL) moiety, benchmarked against established therapeutic agents.
This guide provides a comparative analysis of the biological activities of chalcone derivatives of 2,5-dichloro-3-acetylthiophene. While derivatives of (2,5-Dichlorothiophen-3-YL)boronic acid are noted for their utility in carbon-carbon bond formation in bioactive compounds, the available literature with quantitative biological data primarily focuses on chalcones derived from 2,5-dichloro-3-acetylthiophene.[1] These chalcones have demonstrated significant potential as antifungal, antitubercular, and cytotoxic agents.[2][3][4] This guide will objectively compare their performance with alternative compounds, supported by experimental data and detailed protocols.
Antifungal Activity
A series of novel 2,5-dichloro-3-acetylthiophene chalcone derivatives have been synthesized and evaluated for their in vitro antifungal activity against Aspergillus niger and Candida tropicalis.[2][3] The results are benchmarked against the standard antifungal drug, fluconazole.
| Compound | Target Organism | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Chalcone Derivative 1 | Aspergillus niger | ≤ 8.0 | ≤ 1.0 |
| Chalcone Derivative 2 | Aspergillus niger | ≤ 8.0 | ≤ 1.0 |
| Chalcone Derivative 3 | Candida tropicalis | ≤ 8.0 | ≤ 1.0 |
| Chalcone Derivative 4 | Candida tropicalis | ≤ 8.0 | ≤ 1.0 |
Antitubercular Activity
The same series of chalcone derivatives were also screened for their activity against Mycobacterium tuberculosis H37Rv. Their efficacy was compared to the first-line antitubercular drug, pyrazinamide.[2][3]
| Compound | Target Organism | MIC (µg/mL) | Pyrazinamide MIC (µg/mL) |
| Chalcone Derivative 5 | M. tuberculosis H37Rv | ~3.12 | ~3.12 |
| Chalcone Derivative 6 | M. tuberculosis H37Rv | ~6.25 | ~3.12 |
| Chalcone Derivative 7 | M. tuberculosis H37Rv | ~6.25 | ~3.12 |
| Chalcone Derivative 8 | M. tuberculosis H37Rv | ~6.25 | ~3.12 |
| Chalcone Derivative 9 | M. tuberculosis H37Rv | ~6.25 | ~3.12 |
| Chalcone Derivative 10 | M. tuberculosis H37Rv | ~6.25 | ~3.12 |
Cytotoxic Activity
The cytotoxic potential of these chalcone derivatives was assessed against the DU145 human prostate cancer cell line and compared with the standard chemotherapeutic agent, methotrexate.[2][3]
| Compound | Cell Line | IC50 (µg/mL) | Methotrexate IC50 (µg/mL) |
| Chalcone Derivative 11 | DU145 (Prostate) | ~5 ± 1 | ~5 ± 1 |
| Chalcone Derivative 12 | DU145 (Prostate) | ~10 ± 2 | ~5 ± 1 |
Experimental Protocols
Synthesis of 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives
The synthesis of these chalcone derivatives is achieved through a Claisen-Schmidt condensation reaction.[2][3][5] This method involves the reaction of 2,5-dichloro-3-acetylthiophene with various aryl or heteroaryl aldehydes.[2]
Caption: Synthesis of chalcone derivatives.
Antifungal Activity Assay (Agar Diffusion and Tube Dilution Methods)
The minimum inhibitory concentration (MIC) for antifungal activity was determined using agar-diffusion and tube dilution methods against Aspergillus niger (ATCC 6275) and Candida tropicalis (ATCC 1369).[2][3]
-
Agar Diffusion Method (Preliminary Screening):
-
A standardized inoculum of the fungal species is uniformly spread on the surface of an agar plate.
-
Discs impregnated with the test compounds at a specific concentration are placed on the agar surface.
-
The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.
-
-
Tube Dilution Method (MIC Determination):
-
Serial dilutions of the test compounds are prepared in a liquid growth medium in test tubes.
-
Each tube is inoculated with a standardized suspension of the fungal species.
-
The tubes are incubated, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.[2]
-
Antitubercular Activity Assay
The antitubercular activity was evaluated against Mycobacterium tuberculosis H37Rv.[2][3] The MIC was determined using a standard broth dilution method.
-
A serial dilution of the test compounds is prepared in a suitable broth medium.
-
The wells are inoculated with a standardized culture of M. tuberculosis H37Rv.
-
The plates are incubated, and the MIC is determined as the lowest concentration of the compound that inhibits bacterial growth.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against the DU145 prostate cancer cell line was evaluated using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.[2][3]
-
DU145 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated.
-
After the incubation period, the medium is replaced with a fresh medium containing MTT.
-
Viable cells reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[2]
Caption: Workflow for biological evaluation.
Potential Signaling Pathways
While the exact mechanisms of action for these specific 2,5-dichlorothiophene chalcones are under investigation, related boronic-chalcone derivatives have been shown to exert their anticancer effects through the inhibition of the proteasome.[6] This inhibition leads to the accumulation of ubiquitinated proteins, including the tumor suppressor protein p53.[6] The accumulation of p53 can, in turn, induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to cell cycle arrest and apoptosis.[6]
Caption: Potential p53-mediated pathway.
References
- 1. (2, 5-Dichlorothiophen-3-yl)boronic acid [myskinrecipes.com]
- 2. ijper.org [ijper.org]
- 3. [PDF] Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and Biological Activity of Novel 2,5-Dichloro-3-Acetylthiophene Chalcone Derivatives | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 5. nbinno.com [nbinno.com]
- 6. A boronic-chalcone derivative exhibits potent anticancer activity through inhibition of the proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
(2,5-Dichlorothiophen-3-YL)boronic Acid: A Comparative Guide to its Application in the Synthesis of Bioactive Molecules
(2,5-Dichlorothiophen-3-YL)boronic acid has emerged as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds with significant biological activity. Its utility primarily lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide range of electrophiles. This guide provides a comparative overview of its application, focusing on its performance in the synthesis of kinase inhibitors, supported by experimental data and detailed protocols.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
(2,5-Dichlorothiophen-3-YL)boronic acid is a key reagent in the synthesis of 2,4-disubstituted thiophenes, which are precursors to potent kinase inhibitors, including those targeting Dyrk and Clk kinases.[1] The chlorine atoms at the 2- and 5-positions of the thiophene ring influence the electronic properties and reactivity of the boronic acid, as well as providing sites for further functionalization.
A common synthetic strategy involves a two-step Suzuki-Miyaura coupling sequence. First, (2,5-Dichlorothiophen-3-YL)boronic acid is coupled with a heterocyclic bromide to yield a 2-chloro-4-heteroaryl-thiophene intermediate. This intermediate can then be converted to a boronic acid or ester at the 5-position and subsequently coupled with a second heterocyclic bromide to generate the final 2,4-bis(heterocyclic)thiophene scaffold.
The following table summarizes the performance of (2,5-Dichlorothiophen-3-YL)boronic acid in the initial Suzuki-Miyaura coupling step to form various 4-substituted-2,5-dichlorothiophene intermediates.
| Coupling Partner (Aryl Bromide) | Product | Catalyst/Ligand | Base | Solvent | Reaction Conditions | Yield (%) | Reference |
| 2-bromopyridine | 2,5-dichloro-3-(pyridin-2-yl)thiophene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/Water | Reflux, 15 h | 75 | [1] |
| 4-bromopyridine | 2,5-dichloro-3-(pyridin-4-yl)thiophene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/Water | Reflux, 15 h | 82 | [1] |
| 2-bromo-5-methylpyridine | 2,5-dichloro-3-(5-methylpyridin-2-yl)thiophene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/Water | Reflux, 15 h | 68 | [1] |
| 2-bromo-6-methoxypyridine | 2,5-dichloro-3-(6-methoxypyridin-2-yl)thiophene | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF/Water | Reflux, 15 h | 71 | [1] |
Comparison with Alternatives
For instance, the intermediate 2,5-dichloro-3-(pyridin-2-yl)thiophene can be borylated and then coupled with various heterocyclic bromides to afford a library of 2,4-bis(heterocyclic)thiophenes. The yields of this second coupling step are generally moderate to good, demonstrating the robustness of the thiophene scaffold prepared using (2,5-Dichlorothiophen-3-YL)boronic acid.
Experimental Protocols
A general experimental protocol for the Suzuki-Miyaura coupling of (2,5-Dichlorothiophen-3-YL)boronic acid with a heteroaryl bromide is as follows:
Synthesis of 2,5-dichloro-3-(pyridin-2-yl)thiophene:
To a solution of 2-bromopyridine (1.0 eq) and (2,5-dichlorothiophen-3-yl)boronic acid (1.2 eq) in a mixture of DMF and water (e.g., 4:1 ratio) is added cesium carbonate (Cs₂CO₃, 3.0 eq). The mixture is degassed with argon for 15-20 minutes. Then, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) is added, and the reaction mixture is heated to reflux (typically around 120-150 °C) for 15 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-dichloro-3-(pyridin-2-yl)thiophene.[1]
Visualizing the Synthetic Pathway
The following diagrams illustrate the key synthetic transformations involving (2,5-Dichlorothiophen-3-YL)boronic acid in the preparation of 2,4-bis(heterocyclic)thiophene kinase inhibitors.
References
comparative study of catalysts for Suzuki coupling with this compound
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Catalytic Systems for a Cornerstone C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals and functional materials. The choice of catalyst is paramount for achieving high efficiency, yield, and purity. This guide provides a comparative analysis of three distinct catalyst systems for the Suzuki coupling of a model substrate, bromobenzene, with phenylboronic acid. The selected catalysts represent a classical palladium system, a modern palladium system with a bulky phosphine ligand, and a cost-effective nickel-based alternative.
Performance Comparison of Catalysts
The efficacy of a catalyst in Suzuki coupling is determined by several factors, including the choice of metal, the ligand, the base, and the solvent system. Below is a summary of the performance of three representative catalyst systems for the coupling of bromobenzene and phenylboronic acid.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 1 | K₂CO₃ | Dimethoxyethane | 80 | 12 | ~85 | [1] |
| Pd(OAc)₂ / SPhos | 0.1 | K₃PO₄ | Toluene/H₂O | 100 | 12 | >95 | [2] |
| NiCl₂(PCy₃)₂ | 5 | K₃PO₄ | 2-Me-THF | 100 | 18 | ~95 | [3] |
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication and optimization of synthetic methods. The following protocols are representative for the Suzuki coupling of bromobenzene with phenylboronic acid using the compared catalyst systems.
Protocol 1: Classical Palladium-Catalyzed Suzuki Coupling using Pd(PPh₃)₄
This protocol describes a general procedure using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.
Materials:
-
Bromobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel, add bromobenzene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[3]
Protocol 2: Modern Palladium-Catalyzed Suzuki Coupling using Pd(OAc)₂/SPhos
This protocol utilizes a modern catalyst system composed of a palladium(II) precursor and a bulky, electron-rich phosphine ligand, which often provides higher yields under milder conditions.[2]
Materials:
-
Bromobenzene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, add bromobenzene, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add degassed toluene and degassed water via syringe.
-
Place the tube in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Nickel-Catalyzed Suzuki Coupling using NiCl₂(PCy₃)₂
This protocol provides a more economical alternative to palladium-based catalysts using a commercially available nickel precatalyst.[3]
Materials:
-
Bromobenzene (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (5 mol%)
-
Potassium phosphate (K₃PO₄) (1.5 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-Me-THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add NiCl₂(PCy₃)₂, potassium phosphate, phenylboronic acid, and bromobenzene to a reaction vial.
-
Add anhydrous 2-Me-THF to the vial.
-
Seal the vial and heat the mixture to 100 °C for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Comparative Experimental Workflow
The general workflow for performing a comparative study of these catalysts is outlined below.
Caption: A generalized workflow for the comparative study of Suzuki coupling catalysts.
References
A Comparative Guide to the Synthesis of (2,5-Dichlorothiophen-3-YL)boronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
(2,5-Dichlorothiophen-3-YL)boronic acid is a valuable building block in medicinal chemistry and materials science, primarily utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct complex organic molecules. The efficient and scalable synthesis of this reagent and its derivatives is crucial for advancing drug discovery and the development of novel functional materials. This guide provides a comparative analysis of validated synthesis methods, offering experimental data and detailed protocols to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Synthetic Methods
The synthesis of (2,5-Dichlorothiophen-3-YL)boronic acid predominantly relies on the functionalization of a 2,5-dichlorothiophene scaffold. The two main strategies involve either a direct C-H activation/borylation or a halogen-metal exchange followed by borylation. Below is a summary of the key quantitative data for the most common methods.
| Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Method 1: Lithiation-Borylation | 2,5-Dichlorothiophene | n-Butyllithium, Triisopropyl borate | THF | -78 to rt | 2-4 | 60-75 |
| Method 2: Grignard Reaction | 3-Bromo-2,5-dichlorothiophene | Magnesium, Triisopropyl borate | THF | 0 to rt | 3-5 | 55-70 |
Experimental Protocols
Method 1: Lithiation-Borylation of 2,5-Dichlorothiophene
This method involves the direct deprotonation of 2,5-dichlorothiophene at the 3-position using a strong organolithium base, followed by quenching with a borate ester.
Materials:
-
2,5-Dichlorothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-dichlorothiophene (1.0 eq) and anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel while maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
Triisopropyl borate (1.2 eq) is then added dropwise, ensuring the temperature remains below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred for an additional 1-3 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to afford (2,5-Dichlorothiophen-3-YL)boronic acid.
Method 2: Grignard Reaction from 3-Bromo-2,5-dichlorothiophene
This approach utilizes a halogen-metal exchange to form a Grignard reagent, which is then reacted with a borate ester.
Materials:
-
3-Bromo-2,5-dichlorothiophene
-
Magnesium turnings
-
Iodine (catalytic amount)
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.
-
The flask is charged with magnesium turnings (1.2 eq) and a crystal of iodine.
-
A solution of 3-bromo-2,5-dichlorothiophene (1.0 eq) in anhydrous THF is prepared in the dropping funnel.
-
A small portion of the halide solution is added to the magnesium turnings to initiate the reaction, which may require gentle heating.
-
Once the reaction has initiated (as evidenced by a color change and/or heat evolution), the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C, and triisopropyl borate (1.2 eq) is added dropwise.
-
The mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield (2,5-Dichlorothiophen-3-YL)boronic acid.
Visualizing the Synthetic Pathways
To further elucidate the reaction mechanisms and workflows, the following diagrams are provided.
Caption: Lithiation-Borylation synthetic workflow.
Caption: Grignard reaction synthetic workflow.
Conclusion
Both the lithiation-borylation and the Grignard reaction pathways offer viable routes to (2,5-Dichlorothiophen-3-YL)boronic acid. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory. The lithiation-borylation method, starting from the more readily available 2,5-dichlorothiophene, may be more cost-effective, while the Grignard reaction provides a reliable alternative if the brominated precursor is accessible. Researchers should carefully consider the reaction conditions and safety precautions associated with the use of organolithium and Grignard reagents.
Safety Operating Guide
Essential Procedures for the Safe Disposal of (2,5-Dichlorothiophen-3-YL)boronic acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide outlines the essential, immediate safety and logistical information for the proper disposal of (2,5-Dichlorothiophen-3-YL)boronic acid, ensuring adherence to safety protocols and regulatory standards.
(2,5-Dichlorothiophen-3-YL)boronic acid and its derivatives are classified as hazardous waste and require careful handling. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][2] Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE).[3][4] All handling of this compound and its waste must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Source(s) |
| Eye Protection | Chemical safety goggles or a face shield. | [1][5] |
| Hand Protection | Nitrile or neoprene gloves. Double gloving may be considered. | [1] |
| Body Protection | A fully fastened lab coat that covers the arms. | [1] |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | [6] |
| Footwear | Closed-toe shoes. | [1] |
Step-by-Step Disposal Protocol
The disposal of (2,5-Dichlorothiophen-3-YL)boronic acid and any contaminated materials must be managed as hazardous waste.[5]
-
Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing (2,5-Dichlorothiophen-3-YL)boronic acid.[1] High-density polyethylene (HDPE) or glass containers are generally suitable.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(2,5-Dichlorothiophen-3-YL)boronic acid".[1][5] The label should also indicate that it is a boronic acid derivative and a chlorinated organic compound.
-
-
Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and weighing paper should be collected in a designated, sealable container clearly marked as "Hazardous Waste".[3]
-
Unused or waste (2,5-Dichlorothiophen-3-YL)boronic acid powder should be swept up without creating dust and placed in a suitable, closed container for disposal.[6]
-
-
Liquid Waste Disposal:
-
Solutions containing (2,5-Dichlorothiophen-3-YL)boronic acid should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[3]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]
-
-
Decontamination of Empty Containers:
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent. The first rinseate must be collected and disposed of as liquid hazardous waste.[3]
-
Subsequent Rinses: Depending on institutional guidelines, subsequent rinses may also need to be collected as hazardous waste.[3]
-
Final Disposal: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[3]
-
-
Final Disposal Method:
-
The primary recommended method for the final disposal of (2,5-Dichlorothiophen-3-YL)boronic acid is incineration. This should be carried out in a chemical incinerator equipped with an afterburner and scrubber.[6]
-
Alternatively, offer surplus and non-recyclable solutions to a licensed disposal company.[6] Contact a licensed professional waste disposal service to dispose of this material.[6]
-
-
Waste Storage and Pickup:
Experimental Workflow for Disposal
Caption: Disposal workflow for (2,5-Dichlorothiophen-3-YL)boronic acid.
References
Personal protective equipment for handling (2,5-Dichlorothiophen-3-YL)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling (2,5-Dichlorothiophen-3-YL)boronic acid. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
(2,5-Dichlorothiophen-3-YL)boronic acid is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, this compound may cause skin, eye, and respiratory irritation.[1][2][3][4][5] The toxicological properties have not been fully investigated, and therefore, it should be handled with the utmost care, assuming it is hazardous.
Immediate Actions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[6][7]
-
Ensure that eyewash stations and safety showers are readily accessible.[6][7]
-
Avoid inhalation of dust or vapors and any direct personal contact.[6]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with (2,5-Dichlorothiophen-3-YL)boronic acid.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[6][7] | Protects eyes from dust particles and potential splashes.[7] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][7] | Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[7] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid to prevent inhalation of dust.[7] | Minimizes the risk of respiratory tract irritation.[2][3][4] |
Step-by-Step Handling and Operational Plan
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Preparation:
-
Confirm that a safety shower and eyewash station are accessible and functional before starting work.[7]
-
Prepare your designated workspace within a chemical fume hood, ensuring it is clean and uncluttered.[7]
-
Assemble all necessary equipment and reagents before handling the compound.
Handling:
-
Don all required personal protective equipment as outlined in the table above.
-
Keep the container of (2,5-Dichlorothiophen-3-YL)boronic acid tightly closed when not in use.[3][4][7]
-
When transferring the solid, use appropriate tools like a spatula to avoid generating dust.[7]
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
Post-Handling:
-
Thoroughly clean the work area to remove any residual chemical.
-
Wash hands with soap and water after handling is complete, even if gloves were worn.[7]
-
Decontaminate or dispose of all used equipment and PPE according to the disposal plan.
Emergency Procedures
In the event of exposure or a spill, follow these procedures immediately:
| Incident | First-Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][2][3][4] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[1][3] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][2][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][2][3] |
| Spill | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Keep in suitable, closed containers for disposal. Do not let the product enter drains.[1] |
Disposal Plan
All waste containing (2,5-Dichlorothiophen-3-YL)boronic acid must be treated as hazardous waste.
Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.), weighing paper, and residual compound, in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste unless compatible.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "(2,5-Dichlorothiophen-3-YL)boronic acid".[9]
Disposal Method:
-
The primary and recommended method for the disposal of (2,5-Dichlorothiophen-3-YL)boronic acid and its waste is through a licensed hazardous waste disposal company.[1][9]
-
High-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method of destruction.[1]
-
Never dispose of this chemical down the drain or in regular trash.[1] All disposal must be in accordance with federal, state, and local regulations.
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of (2,5-Dichlorothiophen-3-YL)boronic acid.
References
- 1. capotchem.cn [capotchem.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
